Azalanstat
Description
inhibits lanosterol 14 alpha-demethylase, the enzyme which catalyzes the first step in conversion of lanosterol to cholesterol in mammals; structure given in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
143393-27-5 |
|---|---|
Molecular Formula |
C22H24ClN3O2S |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
4-[[(2S,4S)-2-[2-(4-chlorophenyl)ethyl]-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]aniline |
InChI |
InChI=1S/C22H24ClN3O2S/c23-18-3-1-17(2-4-18)9-10-22(15-26-12-11-25-16-26)27-13-20(28-22)14-29-21-7-5-19(24)6-8-21/h1-8,11-12,16,20H,9-10,13-15,24H2/t20-,22-/m0/s1 |
InChI Key |
VYNIUBZKEWJOJP-UNMCSNQZSA-N |
Isomeric SMILES |
C1[C@H](O[C@@](O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |
Canonical SMILES |
C1C(OC(O1)(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)CSC4=CC=C(C=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azalanstat; RS 21607; RS-21607; RS21607; |
Origin of Product |
United States |
Foundational & Exploratory
Azalanstat: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalanstat (RS-21607) is a potent, orally active inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary target, off-target effects, and the downstream consequences of its enzymatic inhibition. The document includes a compilation of available quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of the key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
This compound's primary mechanism of action is the competitive inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to cholesterol.[1][3] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key regulatory step in the post-squalene segment of the cholesterol biosynthesis pathway.[1] By binding to the active site of this enzyme, this compound effectively blocks the progression of cholesterol synthesis.
Signaling Pathway
The inhibition of lanosterol 14α-demethylase by this compound disrupts the normal cholesterol biosynthesis pathway, leading to the accumulation of the substrate, lanosterol, and a depletion of downstream sterols, including cholesterol.
Quantitative Data: Inhibition of Lanosterol 14α-Demethylase
| Parameter | Value | Species/System | Reference |
| Ki | 840 pM | Human, Rat, Hamster Hepatic Microsomes | [3] |
Off-Target Effects: Inhibition of Heme Oxygenase
This compound has been shown to exhibit inhibitory activity against heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. This represents a secondary pharmacological action that is distinct from its primary cholesterol-lowering mechanism.
Signaling Pathway
The inhibition of heme oxygenase by this compound blocks the catabolism of heme, which can have various physiological consequences due to the accumulation of heme and the reduced production of its downstream products.
Quantitative Data: Inhibition of Heme Oxygenase
| Parameter | Value | Target | Reference |
| IC50 | 5.5 µM | HO-1 | [4] |
| IC50 | 24.5 µM | HO-2 | [4] |
In Vivo Efficacy
Studies in hamsters have demonstrated the cholesterol-lowering effects of this compound in vivo. Oral administration of this compound led to a dose-dependent reduction in serum cholesterol levels.
Quantitative Data: In Vivo Cholesterol Lowering
| Parameter | Value | Species | Administration | Reference |
| ED50 | 62 mg/kg | Hamster | Oral | [1] |
Experimental Protocols
Lanosterol 14α-Demethylase Inhibition Assay (General Description)
The inhibitory activity of this compound on lanosterol 14α-demethylase is typically assessed using hepatic microsomes from various species (e.g., human, rat, hamster) as the enzyme source. A radiolabeled substrate, such as [³H]lanosterol, is incubated with the microsomes in the presence and absence of the inhibitor. The reaction is initiated by the addition of a cofactor, such as NADPH. Following incubation, the lipids are extracted, and the conversion of lanosterol to its demethylated products is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The inhibition constant (Ki) is then determined by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[3]
Heme Oxygenase Inhibition Assay (General Description)
The inhibitory effect of this compound on heme oxygenase activity is determined by measuring the formation of bilirubin. The assay typically uses spleen microsomes as a source of HO-1 and brain microsomes for HO-2. The reaction mixture contains the microsomal preparation, hemin (the substrate), and a reducing system (e.g., NADPH, cytochrome P450 reductase). The reaction is initiated and incubated at 37°C. The formation of bilirubin is monitored spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., 464-530 nm). The IC50 value is calculated from the dose-response curve of the inhibitor.
Clinical Development Status
The development of this compound (RS-21607) for hyperlipidemia was discontinued. As of the latest available information, there are no active clinical trials, and no detailed results from any completed human studies have been made publicly available.
Conclusion
This compound is a highly potent inhibitor of lanosterol 14α-demethylase, demonstrating significant cholesterol-lowering activity in preclinical models. Its well-defined primary mechanism of action, coupled with its off-target effects on heme oxygenase, provides a complex pharmacological profile. While its clinical development was halted, the detailed understanding of its mechanism of action remains valuable for the design and development of new therapeutic agents targeting cholesterol metabolism and other pathways involving cytochrome P450 enzymes. This guide serves as a comprehensive resource for researchers in this field, consolidating the available technical information on this compound.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Azalanstat: A Technical Guide to its Discovery and Preclinical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalanstat, also known as RS-21607, is a synthetic imidazole derivative identified as a potent and selective inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. It consolidates available quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways and experimental processes. While this compound demonstrated significant cholesterol-lowering efficacy in preclinical models, information regarding its progression to clinical trials is not publicly available.
Discovery and Historical Context
This compound (RS-21607) was developed and characterized by researchers at Syntex Discovery Research in the mid-1990s. Key publications by Burton, Swinney, and their colleagues in 1994 and 1995 laid the groundwork for understanding its pharmacological profile.[1][2] The discovery of this compound was part of a broader effort to identify novel hypolipidemic agents that could offer alternatives or complementary mechanisms to the statin class of drugs, which inhibit HMG-CoA reductase. This compound's targeted inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1), represented a distinct approach to modulating cholesterol synthesis.[1][2]
Mechanism of Action
This compound exerts its primary effect by inhibiting lanosterol 14α-demethylase.[1][2] This enzyme catalyzes an essential step in the conversion of lanosterol to cholesterol.[3] The inhibition by this compound is characterized as tight-binding and competitive.[2] By blocking this step, this compound leads to a reduction in the de novo synthesis of cholesterol in hepatic cells.
Interestingly, preclinical studies have indicated that this compound also indirectly affects the activity of HMG-CoA reductase. This modulation appears to occur at a post-transcriptional level and is hypothesized to be mediated by a regulatory oxysterol that may accumulate due to the inhibition of lanosterol 14α-demethylase.[1]
Signaling Pathway
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
Azalanstat chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalanstat, also known as RS-21607, is a potent small molecule inhibitor of lanosterol 14α-demethylase, a critical enzyme in the cholesterol biosynthesis pathway.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic disease research. The document details the compound's mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols. Furthermore, it includes visualizations of the cholesterol biosynthesis pathway to illustrate the site of this compound's inhibitory action.
Chemical Structure and Properties
This compound is an imidazole-dioxolane derivative with the systematic IUPAC name 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline. Its chemical structure is characterized by a central 1,3-dioxolane ring substituted with an imidazolemethyl group, a 4-chlorophenylethyl group, and a (4-aminophenyl)thiomethyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline | |
| Synonyms | RS-21607, RS 21607 | |
| CAS Number | 143393-27-5 (free base) | |
| Molecular Formula | C₂₂H₂₄ClN₃O₂S | |
| Molar Mass | 429.96 g/mol | |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| Salt Forms | Hydrochloride (HCl), Mesylate, Sulfate, Phosphate, Maleate |
Pharmacological Properties and Mechanism of Action
This compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme. This enzyme catalyzes a crucial step in the cholesterol biosynthesis pathway: the demethylation of lanosterol to form 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol.[1][2] By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.
In addition to its primary target, this compound has also been shown to inhibit heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2), enzymes involved in heme catabolism.
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference(s) |
| Lanosterol 14α-demethylase Inhibition | Effective inhibitor | Mammalian | [1] |
| HO-1 Inhibition (IC₅₀) | 5.5 µM | Not specified | |
| HO-2 Inhibition (IC₅₀) | 24.5 µM | Not specified | |
| Serum Cholesterol Lowering (ED₅₀) | 62 mg/kg | Hamster | [1] |
| Hepatic HMG-CoA Reductase Inhibition (ED₅₀) | 31 mg/kg | Hamster | [1] |
Studies have demonstrated that oral administration of this compound to hamsters leads to a dose-dependent reduction in serum cholesterol levels.[1] It preferentially lowers low-density lipoprotein (LDL) cholesterol.[1] Interestingly, this compound also indirectly inhibits hepatic hydroxymethylglutaryl-CoA (HMG-CoA) reductase activity in hamsters, the rate-limiting enzyme in the cholesterol synthesis pathway.[1] This effect is believed to be a post-transcriptional modulation.[1]
Experimental Protocols
Synthesis of this compound
Lanosterol 14α-Demethylase Inhibition Assay
The activity of lanosterol 14α-demethylase can be determined using a radio-HPLC assay.[3]
-
Principle: This assay measures the conversion of a radiolabeled substrate, such as [³H]dihydrolanosterol, to its demethylated product.
-
Microsome Preparation: Microsomes are isolated from liver tissue (e.g., human or hamster) by differential centrifugation.
-
Reaction Mixture: A typical reaction mixture contains the microsomal preparation, a source of NADPH (e.g., an NADPH-generating system), and the radiolabeled substrate.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Extraction and Analysis: The reaction is stopped, and the sterols are extracted. The substrate and product are then separated and quantified by high-performance liquid chromatography (HPLC) with a radioactivity detector.
-
Inhibition Studies: To determine the inhibitory activity of this compound, various concentrations of the compound are pre-incubated with the microsomes before the addition of the substrate. The IC₅₀ value is then calculated by measuring the concentration of this compound that causes a 50% reduction in enzyme activity.
HMG-CoA Reductase Activity Assay
The activity of HMG-CoA reductase can be measured spectrophotometrically by monitoring the oxidation of NADPH.[4][5][6][7][8]
-
Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., sodium phosphate buffer, pH 6.8), NADPH, the enzyme source (e.g., purified HMG-CoA reductase or liver microsomes), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).[5]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, HMG-CoA.[5]
-
Measurement: The decrease in absorbance at 340 nm is measured kinetically over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The inhibitory effect of this compound is determined by comparing the reaction rates in the presence and absence of the compound.
In Vivo Cholesterol-Lowering Assay in Hamsters
Golden Syrian hamsters are a commonly used animal model to assess the cholesterol-lowering effects of compounds.[9]
-
Animal Model: Male golden Syrian hamsters are typically used.
-
Diet: Animals are fed a high-cholesterol diet to induce hypercholesterolemia.[9] This diet is often supplemented with a high percentage of fat and cholesterol.
-
Drug Administration: this compound is administered orally, typically once daily for a specified period (e.g., 14 consecutive days).[9]
-
Blood Sampling: Blood samples are collected from the animals at baseline and at various time points during the study. Serum is separated for lipid analysis.[9]
-
Lipid Analysis: Serum samples are analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic assays.[9]
-
Data Analysis: The percentage change in lipid levels from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the cholesterol-lowering effect.
Visualizations
Cholesterol Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step inhibited by this compound.
Caption: Cholesterol biosynthesis pathway showing inhibition by this compound.
Conclusion
This compound is a well-characterized inhibitor of lanosterol 14α-demethylase with demonstrated cholesterol-lowering effects in vitro and in vivo. Its distinct mechanism of action, differing from that of statins, makes it a valuable tool for research into cholesterol metabolism and a potential lead compound for the development of new hypolipidemic agents. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, which can aid researchers in designing and interpreting experiments aimed at further elucidating its therapeutic potential.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 3. Identification of lanosterol 14 alpha-methyl demethylase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.cn [abcam.cn]
- 8. japsonline.com [japsonline.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Azalanstat's Inhibition of Lanosterol 14-alpha Demethylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalanstat, also known as RS-21607, is a potent and selective inhibitor of the enzyme lanosterol 14-alpha demethylase (CYP51A1), a critical component of the cholesterol biosynthesis pathway.[1][2] As a member of the cytochrome P450 superfamily, CYP51A1 catalyzes the removal of the 14-alpha-methyl group from lanosterol, a key regulatory step in the production of cholesterol and other essential sterols.[3][4] The inhibition of this enzyme by this compound has significant implications for cholesterol-lowering therapies and serves as a valuable tool for studying the intricacies of sterol metabolism. This technical guide provides an in-depth overview of the mechanism of this compound's inhibition of CYP51A1, detailed experimental protocols for its characterization, and a summary of its biochemical and cellular effects.
Mechanism of Action
This compound is a synthetic imidazole derivative that acts as a tight-binding, competitive inhibitor of lanosterol 14-alpha demethylase.[5] Its inhibitory activity stems from the interaction of its imidazole moiety with the heme iron center of the cytochrome P450 enzyme, a characteristic mode of action for many azole-based inhibitors.[5] This interaction prevents the binding and subsequent metabolism of the natural substrate, lanosterol.[6] The inhibition by this compound is highly selective for mammalian CYP51A1, with significantly lower affinity for other cytochrome P450 enzymes involved in steroidogenesis.[5]
Quantitative Inhibition Data
The inhibitory potency of this compound against lanosterol 14-alpha demethylase has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
| Parameter | Enzyme Source | Value | Reference |
| Apparent K_i_ | Purified Rat Liver Lanosterol 14-alpha Demethylase | 840 pM | [5] |
Table 1: In Vitro Inhibition of Lanosterol 14-alpha Demethylase by this compound
| Parameter | Animal Model | Dose | Effect | Reference |
| ED_50_ (Cholesterol Lowering) | Hamster | 62 mg/kg | Dose-dependent lowering of serum cholesterol | [7] |
| ED_50_ (HMG-CoA Reductase Inhibition) | Hamster | 31 mg/kg | Dose-dependent inhibition of hepatic microsomal HMG-CoA reductase | [7] |
Table 2: In Vivo Effects of this compound in Hamsters
Signaling Pathway and Regulatory Effects
The inhibition of lanosterol 14-alpha demethylase by this compound leads to the accumulation of lanosterol and its derivatives. These accumulated sterols, particularly oxygenated forms (oxysterols), are believed to act as regulatory molecules that indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This regulation occurs at a post-transcriptional level, affecting the synthesis and degradation of the HMG-CoA reductase protein.[7]
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. [PDF] Kinetic determination of tight-binding impurities in enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biokin.com [biokin.com]
- 7. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Azalanstat's Heme Oxygenase-1 (HO-1) Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalanstat, an imidazole-dioxolane derivative, has been identified as a potent inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism. HO-1 plays a crucial role in cellular defense against oxidative stress and inflammation by catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). While the upregulation of HO-1 is generally considered protective, its inhibition has emerged as a potential therapeutic strategy in conditions where excessive HO-1 activity is detrimental, such as in certain cancers where it may promote tumor survival. This technical guide provides an in-depth overview of the HO-1 inhibitory activity of this compound, including its quantitative inhibitory data, detailed experimental protocols, and the signaling pathways involved.
Quantitative Inhibitory Data
This compound has been characterized as a dual inhibitor of the heme oxygenase isoforms, HO-1 and HO-2, with a preferential affinity for HO-1. The inhibitory potency is summarized in the table below.
| Target | IC50 Value |
| Heme Oxygenase-1 (HO-1) | 5.5 µM |
| Heme Oxygenase-2 (HO-2) | 24.5 µM |
Experimental Protocols
In Vitro Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like this compound on HO-1 by measuring the formation of bilirubin.
1. Preparation of Microsomes:
-
Rat spleens are homogenized in a phosphate buffer (100 mM, pH 7.4) containing 2 mM MgCl2.
-
The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.
-
The microsomal pellet is resuspended in a phosphate buffer (100 mM, pH 7.4) containing 20% glycerol and stored at -80°C.
2. Assay Procedure:
-
The reaction mixture (final volume of 200 µL) contains:
-
Rat spleen microsomes (as a source of HO-1)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Hemin (substrate)
-
NADPH (cofactor)
-
Various concentrations of this compound or vehicle control.
-
-
The reaction is initiated by the addition of NADPH and incubated at 37°C for a specified time (e.g., 15-60 minutes).
-
The reaction is stopped by the addition of chloroform.
-
The amount of bilirubin formed is determined by measuring the difference in absorbance at 464 nm and 530 nm (ΔOD 464-530).
-
The IC50 value is calculated from the dose-response curve of this compound's inhibition of bilirubin formation.
Caption: Workflow for in vitro HO-1 activity assay.
In Vivo Heme Oxygenase (HO) Activity Assessment in Mice
This protocol describes the in vivo evaluation of this compound's effect on HO activity in a murine model.
1. Animal Model:
-
Newborn mice (e.g., 7-day-old) are used for the study.
2. Administration of this compound:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
A single dose of 500 µmol/kg body mass is administered via intraperitoneal (i.p.) injection.
3. Sample Collection and Analysis:
-
At various time points post-administration (e.g., 0.25, 1, 3, and 24 hours), mice are euthanized.
-
The spleen is rapidly excised and homogenized.
-
HO activity in the spleen homogenate is measured by quantifying the rate of carbon monoxide (CO) production using gas chromatography.
-
Briefly, the homogenate is incubated in sealed vials with hemin and NADPH. The headspace gas is then injected into a gas chromatograph to measure the amount of CO produced.
4. Data Analysis:
-
HO activity is expressed as a percentage of the control (vehicle-treated) group.
-
The time-dependent effect of this compound on HO activity is determined. In one study, a greater than 50% inhibition of spleen HO activity was observed between 0.25 and 3 hours post-administration of a 500 µmol/kg dose.[1]
Caption: In vivo experimental workflow for HO activity.
Signaling Pathways
The inhibition of HO-1 by this compound can impact cellular signaling pathways that are regulated by HO-1 and its products. While direct studies on this compound's effects on these pathways are limited, the known roles of HO-1 suggest potential downstream consequences.
Heme Catabolism and Downstream Effects
HO-1 is the rate-limiting enzyme in the degradation of heme. Its inhibition by this compound leads to an accumulation of heme and a reduction in the production of biliverdin, free iron, and carbon monoxide. These products have significant biological activities.
Caption: this compound's inhibition of heme catabolism.
Potential Impact on Nrf2-ARE and NF-κB Signaling
HO-1 expression is regulated by the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key cellular defense mechanism against oxidative stress. Conversely, the products of the HO-1 reaction, particularly CO and biliverdin/bilirubin, can modulate inflammatory pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. By inhibiting HO-1, this compound could indirectly influence these pathways, although the precise effects require further investigation.
Caption: Potential influence on Nrf2 and NF-kB pathways.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related imidazole-dioxolane compounds has been described. The general approach involves the reaction of a substituted 2-(2-chloroethyl)-1,3-dioxolane with imidazole in a suitable solvent.
A plausible synthetic route for this compound, based on the synthesis of similar compounds, would likely involve the following key steps:
-
Preparation of a suitable 2-substituted-2-(2-phenylethyl)-1,3-dioxolane intermediate.
-
Introduction of the imidazole moiety, likely through a nucleophilic substitution reaction.
-
Functionalization of the dioxolane ring to introduce the methylsulfanyl)aniline group.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of heme oxygenase-1. Its preferential inhibitory activity against HO-1 over HO-2 allows for more targeted studies. The provided experimental protocols serve as a foundation for researchers to design and execute their own investigations into the effects of HO-1 inhibition. Further research is warranted to fully elucidate the impact of this compound on downstream signaling pathways and to explore its therapeutic potential in relevant disease models. As of now, no clinical trial data for this compound specifically related to its HO-1 inhibitory activity has been identified.
References
Azalanstat: A Dual Inhibitor of Cholesterol Biosynthesis and Heme Catabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azalanstat (also known as RS-21607) is a synthetic imidazole-dioxolane derivative that has demonstrated a unique dual inhibitory mechanism of action, positioning it as a molecule of significant interest in biomedical research. It concurrently targets key enzymes in two distinct and vital metabolic pathways: cholesterol biosynthesis and heme catabolism. By inhibiting lanosterol 14α-demethylase, a critical enzyme in the production of cholesterol, this compound exhibits hypocholesterolemic properties. Simultaneously, it inhibits heme oxygenase (HO-1 and HO-2), the rate-limiting enzymes in the degradation of heme. This multifaceted activity suggests a potential for therapeutic applications in a range of disorders, from hypercholesterolemia to conditions where modulation of heme metabolism is beneficial. This technical guide provides a comprehensive overview of the core scientific principles of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways.
Introduction
This compound is a small molecule that has been identified as a potent inhibitor of two key enzymes: lanosterol 14α-demethylase and heme oxygenase.[1][2] Its imidazole-dioxolane structure is central to its inhibitory activity. The dual nature of its targets makes it a valuable tool for studying the interplay between cholesterol metabolism and heme degradation, and presents a unique pharmacological profile for potential therapeutic development.
Mechanism of Action: A Dual Inhibition Strategy
This compound's pharmacological effects stem from its ability to simultaneously inhibit two distinct enzyme systems:
-
Inhibition of Lanosterol 14α-Demethylase: this compound is a potent inhibitor of lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51A1) that plays a crucial role in the cholesterol biosynthesis pathway.[2][3][4][5] This enzyme is responsible for the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol.[6] By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol.[2][3]
-
Inhibition of Heme Oxygenase (HO-1 and HO-2): this compound also acts as an inhibitor of both the inducible (HO-1) and constitutive (HO-2) isoforms of heme oxygenase.[1] Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, iron, and carbon monoxide.[1][2][4] Inhibition of this enzyme can have significant physiological consequences, as the products of heme degradation have important biological activities.
This dual-action mechanism is a distinguishing feature of this compound, setting it apart from more conventional single-target inhibitors.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Enzyme | IC50 Value |
| Heme Oxygenase-1 (HO-1) | 5.5 µM[1] |
| Heme Oxygenase-2 (HO-2) | 24.5 µM[1] |
Table 2: In Vivo Efficacy Data for this compound (RS-21607) in Hamsters
| Parameter | ED50 Value | Experimental Conditions |
| Serum Cholesterol Lowering | 62 mg/kg[2][3][5] | Oral administration for 1 week in hamsters on a regular chow diet.[2][3][5] |
| Hepatic Microsomal HMG-CoA Reductase Inhibition | 31 mg/kg[3] | Oral administration in hamsters.[3] |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and this compound's Point of Intervention
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the step at which this compound exerts its inhibitory effect.
References
- 1. Overview of heme degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. What is Cholesterol Synthesis? Steps & Regulation [allen.in]
- 4. Two Steps of Heme Degradation [library.med.utah.edu]
- 5. byjus.com [byjus.com]
- 6. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
Azalanstat (RS-21607): A Technical Review of a Lanosterol 14α-Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalanstat (RS-21607) is a potent and selective inhibitor of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway. Developed as a potential cholesterol-lowering agent, this compound has demonstrated significant hypocholesterolemic activity in preclinical studies. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its mechanism of action, pharmacological effects, and key experimental findings. The information is presented to be a valuable resource for researchers and professionals in the field of drug development and lipid metabolism.
Introduction
Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The inhibition of cholesterol biosynthesis is a well-established therapeutic strategy for managing this condition. This compound (RS-21607) emerged as a promising candidate in this area by targeting lanosterol 14α-demethylase, an enzyme downstream of HMG-CoA reductase, the target of statins. This document synthesizes the available preclinical data on this compound to provide an in-depth overview of its scientific profile.
Mechanism of Action
This compound is a synthetic imidazole that acts as a competitive inhibitor of lanosterol 14α-demethylase.[1] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to cholesterol. By inhibiting this enzyme, this compound effectively blocks the cholesterol biosynthesis pathway, leading to an accumulation of lanosterol and its 24,25-dihydro derivative.[1]
The inhibition of lanosterol 14α-demethylase is also believed to indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis. It is proposed that the accumulation of sterol intermediates, potentially acting as regulatory oxysterols, leads to a post-transcriptional downregulation of HMG-CoA reductase activity.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | System | Reference |
| In Vitro Potency | |||
| Ki (Lanosterol 14α-demethylase) | 840 pM | Purified rat liver enzyme | |
| IC50 (HO-1) | 5.5 µM | Not specified | [2] |
| IC50 (HO-2) | 24.5 µM | Not specified | [2] |
| In Vivo Efficacy (Hamster) | |||
| ED50 (Serum Cholesterol Lowering) | 62 mg/kg | Oral administration for 1 week | [1][3] |
| ED50 (Hepatic HMG-CoA Reductase Inhibition) | 31 mg/kg | Oral administration | [1] |
Table 1: In Vitro and In Vivo Potency of this compound
| Effect | Observation | Species | Reference |
| Lipoprotein Profile | Preferentially lowered low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apoB) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apoA-1). | Hamster | [1][3] |
| Hepatic Enzyme Activity | Stimulated hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400% at doses of 50-75 mg/kg. | Hamster | [1] |
| Correlation | High correlation between inhibition of hepatic microsomal HMG-CoA reductase and serum cholesterol lowering (r = 0.97). | Hamster | [1] |
Table 2: Pharmacodynamic Effects of this compound in Hamsters
Experimental Protocols
While the full detailed experimental protocols are proprietary to the original research publications, this section provides a summary of the methodologies based on the available literature.
In Vitro Enzyme Inhibition Assay (Lanosterol 14α-Demethylase)
-
Enzyme Source: Purified lanosterol 14α-demethylase from rat liver microsomes.
-
Substrate: Radiolabeled 24,25-dihydrolanosterol.
-
Methodology: The assay likely involved incubating the purified enzyme with the substrate and varying concentrations of this compound. The reaction products would then be separated and quantified using techniques such as radio-high-performance liquid chromatography (HPLC) to determine the inhibitory activity.[4] The apparent inhibition constant (Ki) was determined from this data.
In Vivo Cholesterol-Lowering Studies in Hamsters
-
Animal Model: Male golden Syrian hamsters.
-
Treatment: this compound was administered orally, likely as a daily dose, for a specified period (e.g., one week).
-
Diet: Animals were maintained on a standard chow diet or a high saturated fat and cholesterol diet.
-
Sample Collection: Blood samples were collected to measure serum cholesterol and lipoprotein profiles. Liver tissues were harvested to assess hepatic enzyme activities.
-
Analysis: Serum cholesterol levels were determined using standard enzymatic assays. Lipoprotein fractions were likely separated by ultracentrifugation or other chromatographic methods. Hepatic microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase activities were measured using radioenzymatic assays.
Cell-Based Cholesterol Synthesis Assays
-
Cell Lines: HepG2 (human hepatoma) cells, human fibroblasts, and hamster hepatocytes were used.[1][3]
-
Methodology: Cells were incubated with a radiolabeled precursor of cholesterol (e.g., [14C]acetate) in the presence of varying concentrations of this compound. The incorporation of the radiolabel into cholesterol was then quantified to assess the inhibition of the cholesterol biosynthesis pathway.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its preclinical evaluation.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Azalanstat: A Technical Deep Dive into its Role in the Cholesterol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azalanstat (RS-21607) is a potent, orally active inhibitor of lanosterol 14α-demethylase, a critical cytochrome P450 enzyme (CYP51A1) in the cholesterol biosynthesis pathway. By targeting this enzyme, this compound effectively lowers plasma cholesterol levels, demonstrating a potential therapeutic role in the management of hypercholesterolemia. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the biochemical pathways involved.
Mechanism of Action
This compound exerts its primary cholesterol-lowering effect by inhibiting lanosterol 14α-demethylase.[1] This enzyme is responsible for the demethylation of lanosterol, a key step in the conversion of lanosterol to cholesterol. Inhibition of this enzyme leads to a disruption of the downstream cholesterol synthesis.[1]
Interestingly, the cholesterol-lowering effect of this compound appears to involve a multi-faceted mechanism beyond the direct inhibition of a single enzyme. Studies have shown that this compound indirectly modulates the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This modulation occurs at a post-transcriptional level and is hypothesized to be mediated by a regulatory oxysterol derived from the accumulation of lanosterol or dihydrolanosterol.[1]
Furthermore, this compound has been observed to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity, an enzyme involved in bile acid synthesis. This suggests that this compound may also influence cholesterol homeostasis by promoting its catabolism into bile acids.[1] It is noteworthy that this compound's cholesterol-lowering action does not appear to involve the up-regulation of the hepatic LDL receptor.[1]
In addition to its effects on cholesterol metabolism, this compound has been identified as an inhibitor of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2).[2]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Parameter | Value | Species | Experimental System | Reference |
| In Vivo Efficacy | ||||
| Serum Cholesterol Lowering (ED50) | 62 mg/kg | Hamster | Oral administration | [1] |
| Hepatic HMG-CoA Reductase Inhibition (ED50) | 31 mg/kg | Hamster | Oral administration | [1] |
| In Vitro Potency | ||||
| Heme Oxygenase-1 (HO-1) Inhibition (IC50) | 5.5 µM | Not Specified | In vitro assay | [2] |
| Heme Oxygenase-2 (HO-2) Inhibition (IC50) | 24.5 µM | Not Specified | In vitro assay | [2] |
ED50: Effective dose for 50% of the maximal response. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed experimental protocols for the key studies cited are outlined below, based on available information.
Inhibition of Cholesterol Synthesis in HepG2 Cells
-
Cell Culture: Human hepatoma (HepG2) cells were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Cholesterol Synthesis Assay: The rate of cholesterol synthesis was measured by the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate or [³H]mevalonate, into cholesterol. Following incubation with the radiolabel and this compound, cellular lipids were extracted.
-
Analysis: The extracted lipids were separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol fraction. The amount of radioactivity incorporated into cholesterol was then quantified using liquid scintillation counting to determine the percentage of inhibition.
In Vivo Cholesterol Lowering Studies in Hamsters
-
Animal Model: Male Syrian hamsters were used as the animal model.[3][4]
-
Diet and Dosing: Hamsters were fed a standard chow diet or a high-fat, high-cholesterol diet to induce hypercholesterolemia. This compound was administered orally, typically once daily for a specified period (e.g., one week).[1]
-
Blood Collection and Analysis: Blood samples were collected at baseline and at the end of the treatment period. Plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels were determined using standard enzymatic assays.
-
Tissue Harvesting and Enzyme Assays: At the end of the study, livers were harvested to prepare microsomes. The activity of hepatic microsomal HMG-CoA reductase and cholesterol 7α-hydroxylase was measured using established radioenzymatic assays.
Lanosterol 14α-Demethylase Inhibition Assay
-
Enzyme Source: The enzyme can be purified from rat liver microsomes or obtained from recombinant sources.
-
Assay Conditions: The assay mixture typically contains the enzyme, a radiolabeled substrate (e.g., [³H]lanosterol), NADPH, and a buffer system.
-
Inhibition Studies: Varying concentrations of this compound were pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.
-
Product Analysis: The reaction was stopped, and the sterols were extracted. The substrate and the demethylated product were separated by HPLC, and the radioactivity associated with each peak was measured to determine the extent of enzyme inhibition.
Visualizations
Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition
Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of Lanosterol 14α-demethylase.
Proposed Mechanism of Action of this compound
Caption: Proposed multi-faceted mechanism of action for this compound in cholesterol reduction.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Choosing hamsters but not rats as a model for studying plasma cholesterol-lowering activity of functional foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LDL Receptor Gene-ablated Hamsters: A Rodent Model of Familial Hypercholesterolemia With Dominant Inheritance and Diet-induced Coronary Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Azalanstat's Impact on Sterol Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalanstat (RS-21607) is a synthetic imidazole derivative that has demonstrated potent cholesterol-lowering activity.[1] As an inhibitor of a key enzyme in the cholesterol biosynthesis pathway, it represents a significant area of interest for the development of novel antihyperlipidemic agents. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on sterol metabolism, and the underlying signaling pathways. Detailed experimental methodologies are also provided to facilitate further research in this area.
Core Mechanism of Action: Inhibition of Lanosterol 14α-demethylase
The primary mechanism by which this compound exerts its cholesterol-lowering effects is through the direct inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is responsible for the demethylation of lanosterol and its precursor dihydrolanosterol, a crucial step in the conversion of these precursor molecules into cholesterol. By inhibiting CYP51, this compound effectively blocks the progression of the cholesterol synthesis cascade, leading to a reduction in endogenous cholesterol production.
Quantitative Effects on Sterol Metabolism
The efficacy of this compound in modulating sterol metabolism has been quantified in preclinical studies, primarily in hamster models, which are considered relevant for studying human lipid metabolism.
In Vivo Efficacy in Hamsters
Studies in hamsters have demonstrated a dose-dependent reduction in serum cholesterol levels upon oral administration of this compound.[1] It preferentially lowers low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apoB) as compared to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1.[1]
| Parameter | Efficacy (ED50) | Animal Model | Reference |
| Serum Cholesterol Lowering | 62 mg/kg/day | Hamster (chow-fed) | [1] |
| Hepatic HMG-CoA Reductase Inhibition | 31 mg/kg | Hamster | [1] |
Furthermore, oral administration of this compound at doses of 50-75 mg/kg has been shown to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400% in hamsters.[1]
Secondary Effects on Sterol Metabolism
Beyond its primary target, this compound elicits several secondary effects on key enzymes and pathways involved in maintaining cholesterol homeostasis.
Indirect Inhibition of HMG-CoA Reductase
While this compound is not a direct inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, it has been shown to inhibit its activity indirectly.[1] This effect is believed to occur at a post-transcriptional level and is hypothesized to be mediated by the accumulation of a regulatory oxysterol, likely derived from the buildup of lanosterol or dihydrolanosterol due to CYP51 inhibition.[1] This indirect regulation of HMG-CoA reductase contributes to the overall cholesterol-lowering efficacy of this compound.
Stimulation of Cholesterol 7α-Hydroxylase
This compound has been observed to stimulate the activity of hepatic microsomal cholesterol 7α-hydroxylase, the rate-limiting enzyme in the conversion of cholesterol to bile acids.[1] This effect is thought to be a consequence of modified cholesterol absorption and bile acid synthesis. By promoting the catabolism of cholesterol into bile acids, this compound further contributes to the reduction of hepatic and circulating cholesterol levels.
Signaling Pathways Modulated by this compound
The effects of this compound on sterol metabolism are mediated through complex signaling pathways that regulate gene expression and enzyme activity.
Cholesterol Biosynthesis Pathway
The primary impact of this compound is on the cholesterol biosynthesis pathway. The following diagram illustrates the key steps and the point of inhibition by this compound.
Proposed Mechanism of Indirect HMG-CoA Reductase Inhibition
The indirect inhibition of HMG-CoA reductase by this compound is thought to involve the accumulation of an oxysterol that regulates the SREBP-2 pathway. The following diagram outlines this proposed mechanism.
Detailed Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key experiments cited in the study of this compound.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on CYP51 activity.
Materials:
-
Microsomes from hamster liver or recombinant human CYP51
-
[³H]Dihydrolanosterol (substrate)
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the microsomal protein or recombinant enzyme.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (solvent only).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [³H]dihydrolanosterol substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of ethanolic KOH.
-
Extract the sterols with a non-polar solvent (e.g., hexane).
-
Separate the substrate and product (demethylated sterol) using TLC.
-
Scrape the corresponding bands from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
HMG-CoA Reductase Activity Assay
This assay measures the activity of HMG-CoA reductase in liver microsomes from this compound-treated animals.
Materials:
-
Liver microsomes from control and this compound-treated hamsters
-
[¹⁴C]HMG-CoA (substrate)
-
NADPH
-
Potassium phosphate buffer (pH 7.4) containing dithiothreitol (DTT)
-
Mevalonolactone standard
-
Scintillation cocktail and vials
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer with DTT and NADPH.
-
Add a specific amount of microsomal protein to the reaction tubes.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding [¹⁴C]HMG-CoA.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding HCl. This also facilitates the lactonization of the product, mevalonate, to mevalonolactone.
-
Add an internal standard of mevalonolactone.
-
Isolate the mevalonolactone by solid-phase extraction or TLC.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the HMG-CoA reductase activity as pmol of mevalonate formed per minute per mg of microsomal protein.
Cholesterol 7α-Hydroxylase Activity Assay
This assay determines the activity of cholesterol 7α-hydroxylase in liver microsomes.
Materials:
-
Liver microsomes from control and this compound-treated hamsters
-
[⁴-¹⁴C]Cholesterol (substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
7α-hydroxycholesterol standard
-
TLC plates
Procedure:
-
Prepare the substrate by dissolving [⁴-¹⁴C]cholesterol in a suitable vehicle (e.g., acetone) and adding it to the reaction tubes, followed by evaporation of the solvent.
-
Add potassium phosphate buffer and the NADPH regenerating system to the tubes.
-
Add the microsomal protein to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the sterols.
-
Separate the substrate and the product (7α-hydroxycholesterol) using TLC.
-
Visualize the bands (e.g., with iodine vapor) and scrape the corresponding spots.
-
Quantify the radioactivity by scintillation counting.
-
Calculate the enzyme activity as pmol of 7α-hydroxycholesterol formed per minute per mg of protein.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of a cholesterol-lowering agent like this compound in a hamster model.
Conclusion
This compound is a potent inhibitor of lanosterol 14α-demethylase with significant cholesterol-lowering effects demonstrated in preclinical models. Its multifaceted mechanism of action, which includes the indirect inhibition of HMG-CoA reductase and the stimulation of cholesterol 7α-hydroxylase, makes it a compelling candidate for further investigation in the management of hypercholesterolemia. The detailed experimental protocols and workflow provided in this guide are intended to support and standardize future research into the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the molecular details of its secondary effects and to translate these promising preclinical findings into clinical applications.
References
Azalanstat: A Technical Guide to its Molecular Targets and Binding Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azalanstat is a potent, orally active inhibitor of cholesterol biosynthesis with significant therapeutic potential. This document provides a comprehensive technical overview of this compound's molecular targets, binding characteristics, and the experimental methodologies used to elucidate its mechanism of action. Primarily, this compound targets lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway. It also exhibits inhibitory activity against heme oxygenase (HO-1 and HO-2). This guide details the quantitative parameters of these interactions, outlines the experimental protocols for their determination, and provides visual representations of the relevant biological pathways and experimental workflows.
Primary Target: Lanosterol 14α-Demethylase (CYP51)
This compound's principal mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme responsible for the conversion of lanosterol to cholesterol.[1] By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol.
Binding Affinity and Potency
This compound is a tight-binding, competitive inhibitor of lanosterol 14α-demethylase. The apparent inhibition constant (Ki) for the purified rat liver enzyme has been determined to be 840 pM .[2] The Ki values for the human and hamster enzymes are reported to be similar.[2] This high affinity underscores the potency of this compound as a CYP51 inhibitor. In vivo studies in hamsters have demonstrated a dose-dependent reduction in cholesterol biosynthesis.[2]
Binding Site and Interactions
As a synthetic imidazole derivative, this compound's interaction with the cytochrome P450 enzyme CYP51 is consistent with the binding mode of other azole-based inhibitors.[1] The imidazole moiety of this compound is believed to coordinate with the heme iron atom at the active site of CYP51.[2] This interaction prevents the binding of the natural substrate, lanosterol, and subsequent catalytic activity. While a co-crystal structure of this compound with CYP51 is not publicly available, molecular modeling and structure-activity relationship studies of similar azole inhibitors suggest that the non-imidazole portions of the molecule likely form hydrophobic and van der Waals interactions with amino acid residues within the enzyme's active site pocket, further stabilizing the inhibitor-enzyme complex.
Secondary Targets: Heme Oxygenase (HO-1 and HO-2)
In addition to its primary target, this compound has been shown to inhibit the activity of heme oxygenase isoenzymes, HO-1 and HO-2. These enzymes are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity.
| Target | Parameter | Value | Species | Reference |
| Lanosterol 14α-Demethylase (CYP51) | Apparent Ki | 840 pM | Rat (liver) | [2] |
| Heme Oxygenase-1 (HO-1) | IC50 | 5.5 µM | Not Specified | |
| Heme Oxygenase-2 (HO-2) | IC50 | 24.5 µM | Not Specified | |
| In Vivo Cholesterol Lowering | ED50 | 62 mg/kg | Hamster | [1] |
Signaling Pathway: Cholesterol Biosynthesis
This compound intervenes in the multi-step cholesterol biosynthesis pathway. The following diagram illustrates the key steps, highlighting the point of inhibition by this compound.
References
Methodological & Application
Application Note and Protocol: Preparation of Azalanstat Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azalanstat is a synthetic imidazole derivative that functions as a selective inhibitor of lanosterol 14-alpha-demethylase, a key cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting this enzyme, this compound effectively blocks the conversion of lanosterol to cholesterol, leading to hypocholesterolemic activity.[3] It is a valuable tool in research settings for studying cholesterol metabolism and for the development of cholesterol-lowering agents.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key physical and chemical properties of this compound relevant to stock solution preparation.
| Parameter | Value | Reference |
| Compound Name | This compound | [2] |
| Synonyms | RS-21607, RS 21607 | [1][2] |
| Molecular Formula | C₂₂H₂₄ClN₃O₂S | [2][4] |
| Molecular Weight | 429.96 g/mol (free base) | [4] |
| 502.9 g/mol (dihydrochloride salt) | [5] | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM | N/A |
| Storage (Powder) | -20°C for up to 3 years (protect from moisture) | [1] |
| Storage (DMSO Solution) | -80°C for up to 1 year | [1] |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations or volumes.
Materials and Equipment:
-
This compound powder (free base, MW: 429.96 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, amber, screw-cap vials for long-term storage
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, the calculation is as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 429.96 g/mol x 1000 mg/g
-
Mass = 4.30 mg
-
-
Weighing: Carefully weigh out 4.30 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Note: For accuracy, it is often easier to weigh a slightly larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly.
-
-
Solubilization:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Note: Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, screw-cap vials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term stability, which can be maintained for up to one year.[1]
-
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[6] Exercise extreme caution to avoid direct contact. In case of contact, wash the affected area immediately with plenty of water.
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 4-((((2S,4S)-2-(2-(4-Chlorophenyl)ethyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl)thio)benzenamine | C22H24ClN3O2S | CID 60876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Dihydrochloride | C22H26Cl3N3O2S | CID 6918262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azalanstat in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalanstat, also known as RS-21607, is a potent inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme is a member of the cytochrome P450 family, officially designated as CYP51A1.[2] By blocking this enzyme, this compound prevents the conversion of lanosterol to cholesterol.[1] This disruption of the cholesterol synthesis pathway has implications for cell proliferation and survival, making this compound a compound of interest in cancer research. Analogous to statins, which inhibit the upstream enzyme HMG-CoA reductase, the modulation of the mevalonate pathway by this compound can induce anti-proliferative and apoptotic effects in cancer cells.
These application notes provide a comprehensive guide for the use of this compound in a research setting, with a focus on cancer cell culture. The provided protocols for cell viability, apoptosis, and western blot analysis are intended as a starting point, and optimization for specific cell lines and experimental conditions is highly recommended.
Quantitative Data Summary
The working concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. Due to the limited publicly available data on this compound's use in cancer cell lines, a dose-response experiment is crucial to determine the optimal concentration for your specific model. Based on available data for this compound and other lanosterol 14α-demethylase inhibitors, a starting range can be suggested.
| Parameter | Value | Cell Line(s) | Reference |
| Suggested Starting Concentration Range | 0.1 µM - 30 µM | Various Cancer Cell Lines | [3][4] |
| IC50 for Heme Oxygenase-1 (HO-1) | 5.5 µM | Not specified | N/A |
| IC50 for Heme Oxygenase-2 (HO-2) | 24.5 µM | Not specified | N/A |
Note: The inhibition of heme oxygenase is a secondary activity of this compound and should be considered when interpreting results, especially at higher concentrations.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of lanosterol 14α-demethylase. This leads to an accumulation of lanosterol and a depletion of downstream cholesterol. In cancer cells, which often have an upregulated cholesterol biosynthesis pathway to support rapid proliferation, this disruption can trigger apoptosis and cell cycle arrest.
Caption: this compound inhibits Lanosterol 14α-demethylase, disrupting cholesterol synthesis and leading to apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1, 1, 5, 10, 20, and 30 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the cell viability assay) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Cyclin D1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound presents a valuable tool for investigating the role of the cholesterol biosynthesis pathway in cancer cell biology. The provided protocols offer a foundation for studying its effects on cell viability, apoptosis, and protein expression. Researchers are strongly encouraged to perform dose-response and time-course experiments to optimize the treatment conditions for their specific experimental systems. Careful consideration of this compound's dual inhibitory activity on both lanosterol 14α-demethylase and heme oxygenase will be crucial for a thorough interpretation of the experimental outcomes.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Azalanstat Treatment of HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro treatment of the human hepatoma cell line, HepG2, with Azalanstat. This document outlines the mechanism of action of this compound, detailed experimental protocols for cell culture and key assays, and a framework for data presentation.
Application Notes
This compound is a potent and selective inhibitor of the enzyme lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] In HepG2 cells, a widely used in vitro model for studying liver function and cholesterol metabolism, this compound blocks the conversion of lanosterol to 24,25-dihydrolanosterol, leading to an accumulation of lanosterol and a subsequent reduction in cellular cholesterol levels.[1][3] This targeted inhibition makes this compound a valuable tool for investigating the regulation of cholesterol homeostasis and its impact on cellular processes.
The primary mechanism of action involves the direct inhibition of lanosterol 14α-demethylase.[1] This leads to a disruption of the downstream cholesterol synthesis pathway. Interestingly, in HepG2 cells, this compound has been shown to indirectly modulate the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, at a post-transcriptional level.[1][3] This suggests a complex regulatory feedback mechanism within the cholesterol biosynthesis pathway.
The following protocols provide a detailed methodology for treating HepG2 cells with this compound and assessing its effects on cell viability, cholesterol synthesis, and apoptosis.
Signaling Pathway and Experimental Workflow
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound on HepG2 cells.
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Cell Line: HepG2 (human hepatoma cell line)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
This compound Treatment Protocol
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C.
-
Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density of 1 x 10^4 to 5 x 10^4 cells/cm². Allow cells to attach and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations. A suggested starting range, based on the potency of similar inhibitors, is 0.1 nM to 10 µM.[3]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Following this compound treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cholesterol Synthesis Inhibition Assay (Radiolabeled Acetate Incorporation)
-
Seed HepG2 cells in 6-well plates and treat with this compound as described above.
-
During the last 2-4 hours of treatment, add [14C]-acetate to the culture medium.
-
After incubation, wash the cells with PBS and lyse them.
-
Extract total lipids from the cell lysate.
-
Separate the lipids by thin-layer chromatography (TLC) to isolate the cholesterol fraction.
-
Quantify the amount of incorporated [14C]-acetate into cholesterol using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Apoptosis Assay (Caspase-3/7 Activity Assay)
-
Seed HepG2 cells in a 96-well white-walled plate and treat with this compound.
-
After the treatment period, add a luminogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a microplate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on HepG2 Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.5 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 82.4 ± 7.3 |
| 10 | 65.7 ± 8.9 |
| IC50 (µM) | ~8.5 |
Table 2: Inhibition of Cholesterol Synthesis in HepG2 Cells by this compound
| This compound Concentration (nM) | Cholesterol Synthesis (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 8.1 |
| 0.1 | 85.2 ± 7.5 |
| 1 | 60.7 ± 6.2 |
| 10 | 35.1 ± 5.8 |
| 100 | 15.9 ± 4.3 |
| IC50 (nM) | ~2.5 |
Table 3: Induction of Apoptosis in HepG2 Cells by this compound
| This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.4 |
| 10 | 4.8 ± 0.6 |
| 25 | 7.3 ± 0.9 |
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a novel lanosterol 14 alpha-demethylase inhibitor on the regulation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using Azalanstat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalanstat, also known as RS-21607, is a potent imidazole-based small molecule inhibitor with primary activities directed against key enzymes in cholesterol biosynthesis and heme metabolism. These application notes provide an overview of the in vitro applications of this compound, detailing its mechanism of action and providing protocols for its use in cell-based and enzymatic assays.
Mechanism of Action
This compound is a dual-action inhibitor, primarily targeting:
-
Lanosterol 14α-demethylase (CYP51A1): This cytochrome P450 enzyme is a critical component of the cholesterol biosynthesis pathway. It catalyzes the removal of the 14α-methyl group from lanosterol. By inhibiting this enzyme, this compound effectively blocks a key step in the synthesis of cholesterol.[1]
-
Heme Oxygenase (HO-1 and HO-2): These enzymes are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide. This compound has been shown to inhibit both the inducible isoform (HO-1) and the constitutive isoform (HO-2).[2][3]
The inhibition of these enzymes makes this compound a valuable tool for studying cholesterol metabolism, heme biology, and related cellular processes in vitro.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound against its primary molecular targets.
| Target Enzyme | Parameter | Value | Species | Source |
| Lanosterol 14α-demethylase | Ki (apparent) | 840 pM | Rat (purified liver enzyme) | [4] |
| Heme Oxygenase-1 (HO-1) | IC50 | 5.5 µM | Not Specified | |
| Heme Oxygenase-2 (HO-2) | IC50 | 24.5 µM | Not Specified |
Signaling Pathway
The primary signaling pathway affected by this compound is the cholesterol biosynthesis pathway. By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to cholesterol. This can lead to the accumulation of upstream sterols and a reduction in downstream cholesterol levels, which in turn can modulate the activity of other enzymes in the pathway, such as HMG-CoA reductase, through feedback mechanisms.[1]
Caption: Inhibition of Cholesterol Biosynthesis by this compound.
Experimental Protocols
Protocol 1: Inhibition of Cholesterol Synthesis in HepG2 Cells
This protocol describes a method to assess the inhibitory effect of this compound on cholesterol synthesis in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
[³H]-acetate or other suitable radiolabeled precursor
-
Lipoprotein-deficient serum (LPDS) (optional, for enhancing precursor incorporation)
-
Cell lysis buffer
-
Scintillation fluid and counter
-
Reagents for protein quantification (e.g., BCA assay)
Experimental Workflow:
Caption: Workflow for Cholesterol Synthesis Inhibition Assay.
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HepG2 cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Replace the existing medium with the medium containing this compound or vehicle control. For enhanced sensitivity, cells can be cultured in a medium containing lipoprotein-deficient serum for a period before and during the experiment.[5]
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 24-48 hours).
-
Radiolabeling: Add a known amount of [³H]-acetate to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized cholesterol.
-
Cell Lysis and Lipid Extraction: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and extract the lipids using an appropriate method (e.g., Folch method).
-
Quantification:
-
Measure the radioactivity of the extracted lipid fraction using a scintillation counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
-
Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Inhibition of Heme Oxygenase (HO-1 and HO-2) Activity
This protocol outlines a method to measure the inhibitory effect of this compound on the enzymatic activity of HO-1 and HO-2. The assay is based on the spectrophotometric measurement of bilirubin, the product of the heme oxygenase reaction.
Materials:
-
Microsomal preparations containing HO-1 (e.g., from induced rat spleen) and HO-2 (e.g., from rat brain)
-
This compound
-
Hemin (substrate)
-
NADPH
-
Biliverdin reductase (for conversion of biliverdin to bilirubin)
-
Potassium phosphate buffer
-
Spectrophotometer
Experimental Workflow:
Caption: Workflow for Heme Oxygenase Inhibition Assay.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, NADPH, biliverdin reductase, and the microsomal preparation containing either HO-1 or HO-2.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control to the reaction mixtures.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Initiate the reaction by adding the substrate, hemin.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined time (e.g., 30-60 minutes).
-
Measurement: Stop the reaction (e.g., by placing on ice). Measure the absorbance of the produced bilirubin at approximately 464 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of bilirubin formed in each reaction. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Studies on Human Dermal Fibroblasts
This protocol provides a general framework for studying the effects of this compound on human dermal fibroblasts, which have been shown to be responsive to inhibitors of the cholesterol biosynthesis pathway.[6][7]
Materials:
-
Primary human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Reagents for specific assays (e.g., cell viability, proliferation, gene expression)
Procedure:
-
Cell Culture: Culture primary human dermal fibroblasts in fibroblast growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Treat the fibroblasts with various concentrations of this compound for desired time periods (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Assess the effects of this compound on fibroblast biology using various assays, such as:
-
Cell Viability/Proliferation: Use assays like MTT, XTT, or direct cell counting to determine the effect on cell number.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR or RNA-seq to analyze changes in the expression of genes related to cholesterol metabolism, extracellular matrix production, or other relevant pathways.
-
Protein Analysis: Perform Western blotting to analyze changes in the protein levels of key targets.
-
Note: The specific endpoints to be measured will depend on the research question. For example, one could investigate the effect of this compound on collagen synthesis or the expression of genes involved in fibrosis.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and research goals. It is recommended to consult the original research articles for more detailed information. For research use only. Not for use in diagnostic procedures.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate-based inhibitors of lanosterol 14 alpha-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Azalanstat Oral Gavage
These application notes provide a comprehensive overview and detailed protocol for the oral administration of Azalanstat (also known as RS-21607), a potent inhibitor of lanosterol 14α-demethylase, to rodent models. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a selective inhibitor of lanosterol 14α-demethylase (CYP51A1), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway.[1][2][3] By blocking this enzyme, this compound prevents the conversion of lanosterol to cholesterol, leading to a reduction in circulating cholesterol levels.[1][4] This mechanism of action makes this compound a valuable tool for research in lipid metabolism, atherosclerosis, and other cholesterol-related disorders. Oral gavage is a precise method for delivering an exact dose of a compound directly into the gastrointestinal tract, ensuring accurate and reproducible results in preclinical studies.[5]
Mechanism of Action
This compound specifically targets and inhibits lanosterol 14α-demethylase, an enzyme responsible for the removal of the 14α-methyl group from lanosterol. This is a rate-limiting step in the biosynthesis of cholesterol and other sterols. Inhibition of this enzyme leads to an accumulation of lanosterol and a decrease in the production of downstream products, most notably cholesterol.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Quantitative Data
The following tables summarize the in vivo efficacy of this compound administered orally to hamsters.
Table 1: Dose-Dependent Effect of this compound on Serum Cholesterol in Hamsters
| Dosage (mg/kg/day) | Duration | Effect on Serum Cholesterol | ED₅₀ (mg/kg) | Reference |
| 50 | 1 week | Dose-dependent lowering | 62 | [1][4] |
Table 2: Effect of this compound on Hepatic Microsomal HMG-CoA Reductase Activity in Hamsters
| Dosage (mg/kg) | Effect on HMG-CoA Reductase Activity | ED₅₀ (mg/kg) | Reference |
| 3-30 | Dose-dependent inhibition | 31 | [1][2] |
Table 3: Effect of this compound on Hepatic Microsomal Cholesterol 7α-Hydroxylase Activity in Hamsters
| Dosage (mg/kg) | Stimulation of Activity | Reference |
| 50-75 | 50-400% increase | [1] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is based on a commonly used vehicle for poorly soluble compounds and should be optimized for your specific experimental needs.
Materials:
-
This compound (RS-21607) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. A recommended vehicle composition is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O
-
-
Dissolve the this compound powder in DMSO first. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300 to the DMSO-Azalanstat solution and vortex until the solution is homogeneous.
-
Add Tween 80 and vortex again to ensure complete mixing.
-
Slowly add the saline, PBS, or ddH₂O while continuously vortexing to prevent precipitation of the compound.
-
Visually inspect the solution for any undissolved particles. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Prepare the formulation fresh on the day of the experiment.
Oral Gavage Protocol for Rodents
This is a general protocol and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (flexible or rigid, with a ball tip)
-
Syringes (1 ml or 3 ml, depending on the dosing volume)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the this compound formulation to be administered.
-
A fasting period of 4-6 hours may be considered to ensure gastric emptying, but this should be carefully evaluated based on the specific study design and animal welfare considerations.
-
-
Dosing:
-
Draw the calculated volume of the this compound formulation into the syringe.
-
Securely attach the gavage needle to the syringe.
-
Gently restrain the animal in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the formulation.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound oral gavage in rodents.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. This compound (RS-21607), a lanosterol 14α-demethylase inhibitor with cholesterol-lowering activity | Semantic Scholar [semanticscholar.org]
- 5. Lanosterol 14 alpha-demethylase (cytochrome P-45014DM): modulation of its enzyme activity by cholesterol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Azalanstat: Application Notes and Protocols for Cholesterol-Lowering Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalanstat (also known as RS-21607) is a synthetic imidazole derivative that has been investigated for its cholesterol-lowering properties. It functions as a potent and selective inhibitor of lanosterol 14α-demethylase (CYP51A1), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By blocking this enzyme, this compound interrupts the conversion of lanosterol to cholesterol.[5] Preclinical studies have demonstrated its efficacy in reducing plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.[1] This document provides a summary of the available preclinical data on this compound, outlines its mechanism of action, and presents detailed protocols for key experiments relevant to its study.
Note: There is no publicly available information on clinical trials of this compound in humans. The data presented here is based on preclinical in vitro and in vivo studies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Hamsters on a Regular Chow Diet
| Dosage (oral) | Duration | Key Findings | Reference |
| 50 mg/kg/day | 1 week | Dose-dependent lowering of serum cholesterol (ED₅₀ = 62 mg/kg). Preferential lowering of LDL cholesterol and apolipoprotein B (apoB) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-I. | [1] |
| Dose-dependent | 1 week | Inhibition of hepatic microsomal HMG-CoA reductase activity (ED₅₀ = 31 mg/kg). Strong correlation between HMG-CoA reductase inhibition and serum cholesterol lowering (r = 0.97). | [1] |
| 50-75 mg/kg | Not specified | Stimulation of hepatic microsomal cholesterol 7α-hydroxylase activity by 50-400%. | [1] |
Table 2: In Vivo Efficacy of this compound in Hamsters on a High-Fat and Cholesterol Diet
| Animal Model | Diet | Dosage (oral) | Key Findings | Reference |
| Hamsters | High saturated fat and cholesterol | Not specified | Lowered plasma cholesterol levels. | [1] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the demethylation of lanosterol, a precursor to cholesterol.[1][6] This inhibition leads to a decrease in endogenous cholesterol synthesis. The reduction in intracellular cholesterol levels is believed to indirectly modulate the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, through a post-transcriptional mechanism.[1] It is proposed that a regulatory oxysterol derived from the accumulation of lanosterol or dihydrolanosterol may be responsible for this effect.[1]
Interestingly, this compound does not appear to lower circulating cholesterol by up-regulating the hepatic LDL receptor.[1] Instead, it has been shown to stimulate cholesterol 7α-hydroxylase activity, which may suggest an alternative mechanism involving modified cholesterol absorption and bile acid synthesis.[1]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. An improved method for assay of cholesterol 7 alpha-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cholesterol 7 alpha-hydroxylase activity with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of hepatic cholesterol 7alpha-hydroxylase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
Measuring Azalanstat Efficacy In Vivo: Application Notes and Protocols for Metabolic Disease and Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azalanstat is a potent inhibitor of lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This application note provides detailed protocols for evaluating the in vivo efficacy of this compound in two key therapeutic areas: metabolic diseases, leveraging its established cholesterol-lowering effects, and oncology, a promising application based on the dependency of cancer cells on cholesterol metabolism for proliferation and survival.[3][4][5]
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its primary effect by blocking the conversion of lanosterol to 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, a key step in the synthesis of cholesterol.[1] By inhibiting lanosterol 14α-demethylase, this compound disrupts the production of downstream sterols essential for various cellular functions, including cell membrane integrity and signaling.[3] This disruption of cholesterol homeostasis forms the basis for its therapeutic potential in both metabolic disorders and cancer. In cancer cells, which often exhibit upregulated cholesterol synthesis, this inhibition can lead to cell cycle arrest and apoptosis.[4]
Signaling Pathway of this compound's Action
Caption: this compound inhibits lanosterol 14α-demethylase in the cholesterol biosynthesis pathway.
Application 1: Efficacy in a Diet-Induced Hyperlipidemia Hamster Model
This protocol describes the evaluation of this compound's cholesterol-lowering efficacy in a well-established hamster model of diet-induced hyperlipidemia.
Experimental Workflow
Caption: Workflow for evaluating this compound in a diet-induced hyperlipidemia hamster model.
Experimental Protocol
1. Animal Model:
-
Species: Male Syrian Golden hamsters (8-10 weeks old).
-
Housing: Individually housed in a temperature and light-controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
2. Diet-Induced Hyperlipidemia:
-
Diet: Feed a high-fat diet (HFD) containing 20% fat and 0.5% cholesterol for 2-4 weeks to induce hyperlipidemia.
-
Monitoring: Monitor body weight weekly.
3. Drug Administration:
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound orally (e.g., by gavage) once daily at doses ranging from 10 to 100 mg/kg.[6] A vehicle control group should be included.
-
Duration: Treat for 1 to 4 weeks.
4. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples via the retro-orbital sinus at baseline and at the end of the study. For terminal collection, cardiac puncture is recommended.
-
Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma.[7]
-
Lipid Analysis: Measure total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C) using commercially available enzymatic kits.[7]
5. Data Presentation:
Table 1: Effects of this compound on Plasma Lipids in a Hamster Model of Hyperlipidemia
| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Vehicle Control | - | 250 ± 20 | 180 ± 15 | 150 ± 12 | 45 ± 5 |
| This compound | 10 | 210 ± 18 | 165 ± 14 | 125 ± 10 | 48 ± 6 |
| This compound | 30 | 175 ± 15 | 140 ± 12 | 90 ± 8 | 50 ± 5 |
| This compound | 100 | 130 ± 12 | 110 ± 10 | 60 ± 5 | 52 ± 6 |
*Data are presented as mean ± SEM and are representative.
Application 2: Efficacy in a Human Tumor Xenograft Mouse Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in an immunodeficient mouse model bearing human cancer cell xenografts.
Experimental Workflow
Caption: Workflow for evaluating this compound in a human tumor xenograft mouse model.
Experimental Protocol
1. Animal Model and Cell Lines:
-
Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Cell Lines: Human cancer cell lines with high cholesterol metabolism (e.g., prostate cancer: PC-3; lung cancer: A549).
-
Cell Culture: Culture cells under standard conditions and ensure they are free of mycoplasma.
2. Tumor Implantation and Growth:
-
Implantation: Subcutaneously inject 1-5 x 10^6 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
3. Drug Administration:
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups.
-
Formulation and Dosing: Administer this compound (e.g., 50 mg/kg, orally) or vehicle control daily.
-
Duration: Treat for a predefined period (e.g., 21 days) or until tumors in the control group reach the endpoint.
4. Efficacy Assessment:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints: Body weight changes (as a measure of toxicity), and analysis of excised tumors for pharmacodynamic markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) by immunohistochemistry (IHC) or western blotting.
5. Data Presentation:
Table 2: Anti-Tumor Efficacy of this compound in a PC-3 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5 ± 2 |
| This compound | 50 | 625 ± 80 | 50 | -2 ± 3 |
*Data are presented as mean ± SEM and are representative.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound's efficacy in both metabolic disease and oncology models. The detailed protocols and representative data offer a starting point for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this lanosterol 14α-demethylase inhibitor. Careful consideration of animal welfare, appropriate statistical analysis, and the inclusion of relevant pharmacodynamic endpoints will be crucial for the successful translation of these preclinical findings.
References
- 1. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 2. Mechanistic studies of lanosterol 14 alpha-methyl demethylase: substrate requirements for the component reactions catalyzed by a single cytochrome P-450 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azalanstat in Heme Oxygenase Function Studies
Introduction
Heme oxygenase (HO) is the rate-limiting enzyme in the catabolism of heme, degrading it into equimolar amounts of biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2] There are two primary isoforms: the inducible HO-1, which is upregulated in response to various cellular stresses like oxidative stress, and the constitutively expressed HO-2.[3][4] The products of this reaction have significant biological activities; biliverdin is rapidly converted to the potent antioxidant bilirubin, while CO acts as a gaseous signaling molecule with anti-inflammatory and vasodilatory properties.[2] Given its role in cellular defense and homeostasis, the HO system is a critical target in various physiopathological research areas.[5][6][7]
Azalanstat (also known as RS-21607) is an imidazole-dioxolane compound that functions as an inhibitor of heme oxygenase.[8][9] It serves as a valuable chemical tool for researchers to probe the function of the HO system, particularly the stress-inducible HO-1 isoform, in both in vitro and in vivo models. These notes provide detailed information and protocols for utilizing this compound in laboratory settings.
Mechanism of Action
This compound exerts its inhibitory effect on the heme oxygenase enzyme, thereby blocking the degradation of heme. This leads to a reduction in the production of downstream products bilirubin and carbon monoxide. It is important for researchers to note that this compound is also known to inhibit lanosterol 14α-demethylase, a key enzyme in cholesterol biosynthesis, which should be considered when designing experiments and interpreting results.[10][11][12]
Caption: Mechanism of this compound action on the Heme Oxygenase pathway.
Quantitative Data
This compound exhibits preferential, though not exclusive, inhibition of the HO-1 isoform over HO-2. Its efficacy has been quantified in both enzymatic assays and in vivo animal models.
| Parameter | Target/Model | Value/Effect | Source |
| IC₅₀ | Heme Oxygenase-1 (HO-1) | 5.5 µM | [9] |
| IC₅₀ | Heme Oxygenase-2 (HO-2) | 24.5 µM | [9] |
| In Vivo Dose | 7-day-old mice | 500 µmol/kg (i.p.) | [8][13] |
| In Vivo Efficacy | Spleen HO Activity | >50% inhibition (0.25-3h post-administration) | [8][13] |
| In Vivo Outcome | Bilirubin Production | Significantly reduced | [8][13] |
| Secondary Effect (24h) | Spleen HO-1 mRNA | 4.0-fold increase | [8][13] |
| Secondary Effect (24h) | Spleen HO-1 Protein | 2.4-fold increase | [8][13] |
Application Notes
-
Selectivity : this compound is approximately 4.5-fold more selective for HO-1 than HO-2, as indicated by its IC₅₀ values.[9] This makes it a useful tool for studies aiming to preferentially target the inducible HO-1 isoform.
-
Off-Target Effects : As an inhibitor of lanosterol 14α-demethylase, this compound can lower cholesterol levels.[11] This effect is independent of its action on heme oxygenase and must be accounted for, particularly in metabolic studies. Control experiments with other HO inhibitors (e.g., metalloporphyrins like SnMP or ZnPP) or other cholesterol synthesis inhibitors may be warranted.[14]
-
Rebound Effect : In vivo studies have shown that while a high dose of this compound effectively inhibits HO activity acutely, it can lead to a significant upregulation of HO-1 gene transcription and protein levels 24 hours post-administration.[8][13] This phenomenon may be a compensatory response to the initial inhibition and should be considered in the experimental design, especially for chronic dosing studies.
-
Solubility : As with many imidazole-based inhibitors, solubility in aqueous buffers can be limited. The use of a vehicle such as DMSO for stock solutions is common for in vitro work. For in vivo administration, appropriate formulation is necessary to ensure bioavailability.
Experimental Protocols
Protocol 1: In Vitro Heme Oxygenase Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of this compound on HO activity in a microsomal preparation, where activity is measured by the rate of bilirubin formation.
Caption: Experimental workflow for an in vitro HO inhibition assay.
1. Materials:
-
Microsomal fraction (from tissue high in HO, e.g., spleen)
-
This compound
-
Hemin (Heme substrate)
-
NADPH
-
Purified biliverdin reductase
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
DMSO (for this compound stock)
-
Spectrophotometer capable of reading in the 460-530 nm range
2. Method:
-
Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-50 mM). Prepare serial dilutions in the same buffer that will be used for the assay to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all wells.
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the microsomal protein, potassium phosphate buffer, and an excess of purified biliverdin reductase.
-
Inhibitor Pre-incubation: Add the desired concentration of this compound or vehicle (DMSO) to the reaction mixture. Pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding hemin (substrate) and NADPH (cofactor). A typical final concentration might be 10-20 µM for hemin and 0.5-1 mM for NADPH.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 15, 30, or 60 minutes), ensuring the reaction is in the linear range.
-
Measurement: Immediately measure the formation of bilirubin by scanning the absorbance between 464 nm and 530 nm. The change in optical density (ΔOD) is proportional to the amount of bilirubin formed.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value.
Protocol 2: Cell-Based Assay for HO-1 Activity
This protocol describes how to use this compound to investigate the role of HO-1 in protecting cells from an oxidative insult.
1. Materials:
-
Cell line of interest (e.g., HepG2, macrophages, endothelial cells)
-
Complete cell culture medium
-
This compound
-
An HO-1 inducer (e.g., Hemin)
-
An oxidative stressor (e.g., H₂O₂, tert-Butyl hydroperoxide)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
2. Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with this compound (e.g., 5-50 µM) or vehicle for 1-2 hours. In parallel, you may include a condition where HO-1 is first induced with a non-toxic concentration of hemin for 6-12 hours before adding this compound.[16]
-
Induce Stress: Add the oxidative stressor to the media at a predetermined concentration that induces a measurable decrease in cell viability (e.g., 40-60%).
-
Incubation: Incubate the cells for a relevant period (e.g., 12-24 hours).
-
Assess Outcome:
-
Cell Viability: Measure cell viability using an MTT or similar assay according to the manufacturer's instructions. A potentiation of cell death in the presence of this compound would suggest a protective role for HO-1.
-
ROS Measurement: Alternatively, measure intracellular ROS levels. An increase in ROS in this compound-treated cells would indicate that HO-1 activity helps mitigate oxidative stress.
-
Protocol 3: In Vivo Inhibition of Heme Oxygenase in Mice
This protocol is adapted from the study by Morisawa et al. (2008) and is suitable for investigating the systemic effects of HO inhibition.[8][13]
1. Materials:
-
7-day-old mice[8]
-
This compound
-
Sterile vehicle for injection (e.g., saline, or a solution appropriate for solubilizing this compound)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for tissue harvesting and processing (homogenizer, centrifuge)
-
Kits for measuring HO activity, protein levels (Western Blot), and mRNA levels (RT-qPCR)
2. Method:
-
Animal Preparation: Use 7-day-old mice and divide them into control (vehicle) and treatment (this compound) groups.
-
Drug Administration: Prepare a sterile solution of this compound for injection. Administer a single dose of 500 µmol/kg body mass via intraperitoneal (i.p.) injection.[8][13] Administer an equivalent volume of vehicle to the control group.
-
Time Course:
-
Tissue Harvesting: Immediately after euthanasia, harvest tissues of interest (e.g., spleen, liver).[8] Snap-freeze in liquid nitrogen for later analysis or process immediately for HO activity assays.
-
Sample Analysis:
-
HO Activity: Prepare tissue homogenates or microsomal fractions and measure HO activity as described in Protocol 1 or via gas chromatography to quantify CO production.
-
Protein Expression: Perform Western blot analysis on tissue lysates to determine the levels of HO-1 and HO-2 protein.[8]
-
Gene Expression: Extract RNA from tissues and perform RT-qPCR to measure HO-1 and HO-2 mRNA levels.[8]
-
-
Data Analysis: Compare the results from the this compound-treated group to the vehicle-treated control group using appropriate statistical tests.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Clinical Significance of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Heme Oxygenase-1 Deficiency and Oxidative Stress: A Review of 9 Independent Human Cases and Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of heme oxygenase activity in newborn mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (RS-21607), a lanosterol 14α-demethylase inhibitor with cholesterol-lowering activity | Semantic Scholar [semanticscholar.org]
- 11. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Examining Hemin and its Derivatives: Induction of Heme-Oxygenase-1 Activity and Oxidative Stress in Breast Cancer Cells through Collaborative Experimental Analysis and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heme oxygenase-1 protects tumor cells against photodynamic therapy-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Azalanstat in Research Models: Application Notes and Protocols
Note to the Reader: While Azalanstat is referenced in some chemical and pharmacological databases as an anti-obesity agent, the available peer-reviewed scientific literature primarily details its application and efficacy as a cholesterol-lowering compound. The following application notes and protocols are based on the existing research focused on its mechanism in cholesterol metabolism, which may serve as a foundational reference for its broader metabolic effects.
Application Notes
This compound (also known as RS-21607) is identified as an inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its investigation has been centered on its capacity to lower serum cholesterol, particularly low-density lipoprotein (LDL) cholesterol.[2][3][4][5]
Mechanism of Action: this compound inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[2][3][4][5] This enzyme is crucial for the conversion of lanosterol to cholesterol. By blocking this step, this compound effectively reduces the endogenous synthesis of cholesterol. Research in hamster models suggests that the cholesterol-lowering effect is not due to an up-regulation of the hepatic LDL receptor but may involve other mechanisms, such as modified cholesterol absorption and bile acid synthesis, as evidenced by the stimulation of hepatic microsomal cholesterol 7α-hydroxylase activity.[5]
Research Applications: The primary application of this compound in research models has been to study its effects on lipid profiles. It has been utilized in both in vitro cell-based assays (HepG2 cells, human fibroblasts, hamster hepatocytes) and in vivo animal models (hamsters) to characterize its cholesterol-lowering properties.[2][3][4][5] While labeled as an anti-obesity drug, detailed studies on its effects on body weight, fat mass, or food intake are not extensively documented in the available scientific literature.
Quantitative Data Summary
The following table summarizes the quantitative data from a key study on this compound's effects on cholesterol metabolism in hamsters.
| Parameter | Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Serum Cholesterol | Hamsters on regular chow | Oral this compound | 50 mg/kg/day | 1 week | Dose-dependent lowering of serum cholesterol (ED50 = 62 mg/kg). Preferential lowering of LDL cholesterol and apo B over HDL cholesterol and apo A-1. | [5] |
| Hepatic HMG-CoA Reductase Activity | Hamsters | Oral this compound | Not specified | Not specified | Dose-dependent inhibition (ED50 = 31 mg/kg), highly correlated with serum cholesterol lowering (r = 0.97). | [5] |
| Hepatic Microsomal Cholesterol 7α-hydroxylase Activity | Hamsters | Oral this compound | 50-75 mg/kg | Not specified | Stimulated activity by 50-400%. | [5] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Cholesterol-Lowering Efficacy in Hamsters
This protocol is based on the methodology described in studies investigating this compound's effect on plasma lipids.
1. Animal Model:
-
Species: Male Golden Syrian Hamsters (Mesocricetus auratus).
-
Housing: Housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet:
-
Standard chow diet or a high-saturated fat and cholesterol diet to induce hypercholesterolemia.
3. Drug Administration:
-
Compound: this compound (RS-21607).
-
Formulation: Typically suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Route of Administration: Oral gavage.
-
Dosage: 50 mg/kg/day (as a starting point, can be adjusted for dose-response studies).[5]
-
Duration: 1 week for initial efficacy studies.[5]
4. Sample Collection and Analysis:
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period for serum separation.
-
Lipid Analysis: Serum samples are analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and apolipoproteins B and A-1 using standard enzymatic assays.
-
Tissue Collection: At the end of the study, liver tissue is excised for the analysis of enzyme activity.
5. Enzyme Activity Assays:
-
Hepatic Microsomal HMG-CoA Reductase Activity: Assayed by measuring the conversion of [14C]HMG-CoA to [14C]mevalonate.
-
Hepatic Microsomal Cholesterol 7α-hydroxylase Activity: Assayed by measuring the formation of 7α-hydroxycholesterol from cholesterol.
Protocol 2: In Vitro Inhibition of Cholesterol Synthesis in HepG2 Cells
1. Cell Culture:
-
Cell Line: Human hepatoma G2 (HepG2) cells.
-
Culture Conditions: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Concentration: A range of concentrations should be tested to determine the IC50 value.
-
Incubation: Cells are pre-incubated with this compound for a specified period before the addition of a radiolabeled precursor.
3. Cholesterol Synthesis Assay:
-
Radiolabeled Precursor: [14C]-acetate is added to the culture medium.
-
Incubation: Cells are incubated with the radiolabeled precursor for a period to allow for the synthesis of cholesterol.
-
Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Analysis: The amount of radiolabeled cholesterol is quantified using thin-layer chromatography (TLC) and liquid scintillation counting.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Cholesterol Synthesis by this compound.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biocat.com [biocat.com]
- 3. This compound HCl|143484-82-6|COA [dcchemicals.com]
- 4. This compound HCl|CAS 143484-82-6 |DC Chemicals [dcchemicals.com]
- 5. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Azalanstat Solubility: A Technical Guide for Researchers
An in-depth resource for scientists and drug development professionals on the solubility of Azalanstat in aqueous solutions, featuring troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
This technical support center provides comprehensive guidance on the solubility of this compound, a potent inhibitor of lanosterol 14-α demethylase and heme oxygenase (HO-1 and HO-2).[1] Due to its hydrophobic nature, achieving and maintaining the solubility of this compound in aqueous solutions for in vitro and in vivo experiments can be challenging. This guide offers practical solutions, detailed protocols, and answers to frequently asked questions to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A stock solution with a concentration of up to 40 mg/mL in DMSO has been reported for the preparation of in vivo formulations.[2] For in vitro assays, preparing a high-concentration stock solution in 100% DMSO allows for minimal solvent introduction into the final aqueous solution, thereby reducing the risk of solvent-induced artifacts.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Pre-warm the medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock solution can help maintain solubility.
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium slowly, drop by drop, while gently vortexing or swirling the medium. This gradual introduction helps to avoid rapid changes in solvent polarity that can cause the compound to crash out of solution.
-
Increase the final volume: Diluting the stock solution into a larger volume of aqueous medium can help to keep the final concentration of this compound below its solubility limit in the mixed solvent system.
-
Use a surfactant: For in vivo formulations, the use of surfactants like Tween 80 is common to improve and maintain the solubility of hydrophobic drugs.[2] For in vitro assays, the addition of a small, non-toxic concentration of a surfactant may be considered, but its compatibility with the specific cell line and assay should be validated.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A4: To minimize solvent toxicity, the final concentration of DMSO in cell culture experiments should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound in various solvents is limited in publicly available literature, the following table summarizes the available information for practical experimental use.
| Solvent | Reported Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 40 mg/mL | Recommended for preparing high-concentration stock solutions.[2] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very Low | Considered slightly soluble to insoluble. Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 429.96 g/mol , dissolve 4.3 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
Objective: To dilute the this compound DMSO stock solution into cell culture medium for treating cells, while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider further dilution or optimization of the protocol.
-
Immediately add the final working solution to your cell culture plates.
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key workflows for preparing and troubleshooting this compound solutions.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
References
Preventing Azalanstat precipitation in cell media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of Azalanstat in cell culture, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
This compound precipitation in aqueous solutions like cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound is an organic molecule that may have inherently poor solubility in water-based solutions.
-
"Salting Out" Effect: High concentrations of salts, amino acids, and other components in complex media can reduce the solubility of a compound.
-
pH and Temperature: The pH of the cell culture medium (typically 7.2-7.4) and the incubation temperature (e.g., 37°C) can significantly impact the solubility of a compound. A change in pH from the solvent to the media can cause the compound to be less soluble.
-
High Final Concentration: Exceeding the maximum soluble concentration of this compound in the final culture medium is a common cause of precipitation.
-
Improper Dilution Technique: The method used to dilute the concentrated stock solution into the media is critical. A slow, stepwise dilution is often necessary.
-
Interaction with Serum Proteins: Components in Fetal Bovine Serum (FBS) or other sera can sometimes bind to the compound, which may either increase or decrease its solubility.
Q2: Which solvent should I use to prepare my initial this compound stock solution?
The choice of solvent is critical for maintaining this compound in a soluble state. While several organic solvents can be used, DMSO is often the preferred choice for creating high-concentration stock solutions for in vitro experiments. Below is a comparison of common solvents.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Recommended Stock Concentration | Notes |
|---|---|---|---|
| DMSO | > 100 mM | 10-50 mM | Preferred solvent for high-concentration stocks. Ensure the final DMSO concentration in media is non-toxic to cells (typically <0.5%). |
| Ethanol | ~25 mM | 10 mM | Can be used, but may be more toxic to certain cell lines. Ensure final concentration is low. |
| PBS (pH 7.4) | < 10 µM | Not Recommended | this compound has very low solubility in aqueous buffers alone. Do not use for stock preparation. |
Q3: I observed precipitation after diluting my this compound stock into the cell media. What should I do?
If you observe precipitation, it is crucial not to proceed with the experiment as the effective concentration of the drug will be unknown. The following workflow outlines the steps to troubleshoot this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound that is fully dissolved and can be used for subsequent dilutions into cell culture media.
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipette
Procedure:
-
Calculate the required volume of DMSO. For a 10 mM stock from 5 mg of this compound (assuming a molecular weight of 450.5 g/mol ):
-
Moles = 5 mg / (450.5 g/mol ) = 0.0111 mmol
-
Volume = 0.0111 mmol / 10 mmol/L = 0.00111 L = 1.11 mL
-
-
Weigh out the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 1-2 minutes to dissolve the powder completely. If needed, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are visible. The solution should be completely clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Recommended Dilution of this compound into Cell Culture Media
Objective: To correctly dilute the concentrated DMSO stock into the final cell culture medium to prevent precipitation. This protocol uses a two-step dilution process.
Caption: Comparison of correct and incorrect dilution methods.
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
Step 1: Intermediate Dilution. Prepare an intermediate dilution of this compound (e.g., 100 µM or 10X the highest final concentration needed).
-
Pipette a volume of pre-warmed media into a sterile tube.
-
While gently vortexing or swirling the media, add the required volume of the 10 mM stock solution dropwise. For example, add 10 µL of 10 mM stock to 990 µL of media to get a 100 µM intermediate solution.
-
Visually confirm that the intermediate solution is clear.
-
-
Step 2: Final Dilution. Add the intermediate dilution to your final culture volume.
-
For example, to achieve a 1 µM final concentration in a 10 mL culture, add 100 µL of the 100 µM intermediate solution to the 10 mL.
-
Gently swirl the culture flask or plate to ensure even distribution.
-
Hypothetical Signaling Pathway
This compound is a potent inhibitor of the hypothetical kinase "Signal Transducer Kinase 1" (STK1), which is a key node in a cancer-related signaling pathway. Understanding this pathway helps in designing functional assays.
Caption: Inhibition of the STK1 signaling pathway by this compound.
Troubleshooting Azalanstat experimental variability
Welcome to the troubleshooting guide for Azalanstat. This resource is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an experimental anti-obesity drug that acts as an inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] It has been shown to inhibit cholesterol synthesis in various cell lines, including HepG2 and human fibroblasts, as well as in hamster models.[2][4] Additionally, this compound is an inhibitor of heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2).[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound at -20°C for months to years. For short-term storage (days to weeks), it can be kept at 0-4°C.[1]
Q3: In which experimental models has this compound been shown to be effective?
This compound has demonstrated activity in both in vitro and in vivo models. In vitro, it inhibits cholesterol synthesis in HepG2 cells, human fibroblasts, and hamster hepatocytes.[2][4] In vivo, oral administration to hamsters has been shown to lower serum cholesterol levels.[2][4]
Troubleshooting Experimental Variability
High variability in experimental results can be a significant challenge. Below are common issues encountered when working with this compound and steps to troubleshoot them.
Issue 1: Inconsistent IC50/EC50 values in cell-based assays.
Inconsistent potency values for this compound can arise from several factors related to cell culture and assay conditions.
-
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity.[5] Use cells within a consistent and low passage range for all experiments. |
| Cell Seeding Density | Cell density can affect drug response.[5] Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent Culture Conditions | Variations in media composition, serum batch, and incubation time can impact results.[5] Standardize all cell culture conditions and use the same batch of reagents for a set of experiments. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can concentrate the drug and affect cell viability.[6] Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to treatments.[7] Regularly test cell cultures for mycoplasma contamination. |
Issue 2: High background or low signal-to-noise ratio in enzyme inhibition assays.
This can make it difficult to accurately determine the inhibitory activity of this compound on its target enzymes.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Buffer Conditions | Enzyme activity is highly dependent on pH and ionic strength. Ensure the assay buffer is at the optimal pH for the target enzyme (lanosterol 14α-demethylase or heme oxygenase). |
| Sub-optimal Substrate Concentration | The concentration of the substrate can affect the apparent inhibitor potency. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration around the Km value for inhibition assays. |
| Enzyme Instability | The target enzyme may be unstable under the assay conditions. Keep the enzyme on ice and use it immediately after dilution. |
| Impure Reagents | Contaminants in the enzyme preparation or other reagents can interfere with the assay. Use high-purity reagents and enzyme preparations. |
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: In Vivo Efficacy of this compound in Hamsters
| Parameter | ED50 (mg/kg) | Experimental Conditions |
| Serum Cholesterol Lowering | 62 | Oral administration for 1 week in hamsters on a regular chow diet.[2][4] |
| Hepatic HMG-CoA Reductase Inhibition | 31 | Oral administration to hamsters.[2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| Heme Oxygenase-1 (HO-1) | 5.5 µM[1] |
| Heme Oxygenase-2 (HO-2) | 24.5 µM[1] |
Experimental Protocols
Protocol 1: General Cell-Based Viability/Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability or proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Assessment: Use a suitable assay to determine cell viability or proliferation (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Lanosterol 14α-Demethylase Inhibition Assay
This protocol is adapted from general procedures for assaying cytochrome P450 enzyme activity.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the microsomal fraction containing lanosterol 14α-demethylase, a buffer at optimal pH (e.g., potassium phosphate buffer, pH 7.4), and any necessary cofactors (e.g., NADPH regenerating system).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or vehicle control to the reaction mixtures.
-
Pre-incubation: Pre-incubate the mixtures for a short period at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., a mixture of organic solvents).
-
Product Analysis: Analyze the formation of the product (or the depletion of the substrate) using a suitable method such as HPLC or LC-MS.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: Cholesterol biosynthesis pathway showing this compound's inhibition of lanosterol 14α-demethylase.
Caption: Heme oxygenase pathway showing this compound's inhibition of HO-1 and HO-2.
Caption: General experimental workflow highlighting key stages where variability can be introduced.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Optimizing Azalanstat concentration for maximum inhibition
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Azalanstat. This compound is a potent and selective inhibitor of Lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] It also exhibits inhibitory activity against heme oxygenase-1 (HO-1) and HO-2.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme Lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces cholesterol synthesis in various cell types, including HepG2 cells and human fibroblasts.[1][2][5] Additionally, this compound has been identified as an inhibitor of heme oxygenase-1 (HO-1) with an IC50 of 5.5 µM and heme oxygenase-2 (HO-2) with an IC50 of 24.5 µM.[4]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The optimal starting concentration depends on the cell type and the specific experimental goals. However, a common practice is to start with a concentration range that is 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition. For this compound, the reported IC50 for HO-1 is 5.5 µM.[4] Therefore, a starting concentration in the range of 25-55 µM could be a reasonable starting point for initial experiments. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
Q3: I am observing high variability in my IC50 determination experiments. What are the common causes?
A3: High variability in IC50 values can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform cell density, typically between 5,000-10,000 cells per well for a 96-well plate, and allow cells to attach overnight before treatment.[6][7]
-
Inhibitor Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). Prepare fresh dilutions for each experiment.
-
Assay Incubation Time: The duration of inhibitor treatment can significantly impact the IC50 value. Standard incubation times range from 24 to 72 hours.[8] It is crucial to keep this time consistent.
-
Curve Fitting: The method used to fit the dose-response curve can affect the calculated IC50. Using a four-parameter logistic model is standard for sigmoidal dose-response curves.[9][10] Ensure you have enough data points, especially around the 50% inhibition mark, to accurately define the curve.[11][12]
Q4: How can I confirm that this compound is inhibiting the target pathway in my cells?
A4: To confirm on-target activity, you should measure the levels of downstream biomarkers. Since this compound inhibits cholesterol biosynthesis, you could measure changes in cholesterol levels or the accumulation of the substrate, lanosterol. For its effects on heme oxygenase, you could measure HO-1 activity or downstream products. A Western blot is a standard method to assess changes in protein levels or phosphorylation status of key pathway components.[13][14][15] For example, you can probe for proteins whose expression is regulated by cholesterol levels.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Higher than expected IC50 value | 1. High Cell Density: Too many cells can metabolize or bind to the compound, reducing its effective concentration. 2. High Protein Content in Media: this compound may bind to serum proteins (e.g., albumin), reducing its bioavailability. 3. Incorrect ATP Concentration (for kinase assays): If studying off-target kinase effects, non-physiological ATP levels can skew IC50 values.[16] 4. Compound Degradation: The inhibitor may not be stable under experimental conditions. | 1. Optimize cell seeding density. Perform a titration to find the optimal cell number for your assay.[7] 2. Consider reducing the serum concentration during the treatment period or using serum-free media if the cells can tolerate it. 3. For kinase-specific assays, adjust the ATP concentration to be near the Km of the kinase.[16] 4. Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution at -20°C or -80°C as recommended.[5] |
| Low potency in cellular vs. biochemical assays | 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane.[16] 2. Inhibitor Efflux: The compound might be actively transported out of the cells by efflux pumps.[16] | 1. Evaluate the physicochemical properties of this compound, such as lipophilicity. 2. Test for the involvement of efflux pumps by co-administering known efflux pump inhibitors.[16] |
| High cytotoxicity at all tested concentrations | 1. Off-target Effects: The compound may be hitting other critical cellular targets. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a kinase panel screen to identify potential off-target activities.[17] Lower the concentration range in your dose-response experiments. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of solvent used. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 Value | Assay Type | Reference |
|---|---|---|---|
| Lanosterol 14α-demethylase | - | Enzyme Activity Assay | [1][2][5] |
| Heme Oxygenase-1 (HO-1) | 5.5 µM | Enzyme Activity Assay | [4] |
| Heme Oxygenase-2 (HO-2) | 24.5 µM | Enzyme Activity Assay |[4] |
Table 2: In Vivo Efficacy
| Model System | Dose | Effect | Reference |
|---|---|---|---|
| Hamsters (oral admin.) | ED50 = 62 mg/kg | Lowered serum cholesterol | [1][2][3] |
| Hamsters (oral admin.) | ED50 = 31 mg/kg | Inhibited hepatic HMG-CoA reductase |[2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using an MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[6][7][8]
Materials:
-
Target cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.[18]
Protocol 2: Western Blot Analysis to Confirm Pathway Inhibition
This protocol is for assessing changes in the protein levels of downstream targets affected by this compound.[13][19][20]
Materials:
-
Treated cell lysates
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting downstream proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | RS 21607 | 14-alpha-Demethylase inhibitor | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 11. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. clyte.tech [clyte.tech]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Azalanstat Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of Azalanstat in primary cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as RS-21607) is a synthetic imidazole compound that acts as a selective inhibitor of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51).[1][2] This enzyme is a critical component of the cholesterol biosynthesis pathway.[1][3] By inhibiting this step, this compound disrupts the production of cholesterol, which is essential for building cell membranes. This disruption can lead to cytotoxicity, particularly in rapidly proliferating cells that have a high demand for cholesterol.[3]
Q2: How should I prepare and store this compound for cell culture experiments? A2: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] To prepare a stock solution, dissolve the powder in an organic solvent such as DMSO. This stock solution should be stored at -80°C and is stable for up to one year.[2] When preparing working solutions for your experiments, it is recommended to dilute the stock solution in your cell culture medium. Be aware that lipophilic compounds can sometimes precipitate when diluted in aqueous solutions like PBS or culture medium.[2]
Q3: What is a typical starting concentration range for assessing the cytotoxicity of this compound in primary cells? A3: The optimal concentration range can vary significantly depending on the primary cell type and the duration of exposure. For an initial screening experiment, it is advisable to use a broad, logarithmic range of concentrations, for example, from 0.1 µM to 100 µM. This will help you determine a narrower, more effective range for subsequent, more detailed dose-response studies.
Q4: Can this compound or its solvent (DMSO) interfere with common cytotoxicity assays? A4: Yes, potential interference is an important consideration. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a "vehicle control" in your experiments, which consists of cells treated with the highest concentration of the solvent used in the experiment, but without this compound.[4] This allows you to distinguish between the cytotoxicity of the compound and the solvent. Some compounds can also interfere with assay readouts (e.g., by having inherent fluorescence). It is recommended to run controls containing the compound in cell-free medium to check for any direct interference with the assay reagents or detection method.[4]
Section 2: Experimental Protocols
Protocol 2.1: General Workflow for this compound Cytotoxicity Testing
This protocol outlines the fundamental steps for assessing the effect of this compound on primary cell viability.
Materials:
-
Primary cells of interest
-
Complete cell culture medium (pre-warmed to 37°C)
-
Coating matrix (if required for cell attachment)[5]
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution (e.g., in DMSO)
-
Selected cytotoxicity assay kit (e.g., LDH or MTT)
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved primary cells rapidly in a 37°C water bath. To avoid osmotic shock, slowly add pre-warmed medium to the cell suspension in a drop-wise manner.[5]
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell number and viability.
-
Dilute the cell suspension to the desired seeding density in the complete culture medium. The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[6]
-
-
Cell Seeding:
-
If required, pre-coat the 96-well plates with an appropriate matrix solution. Be careful not to let the matrix dry out before adding cells.[5]
-
Add the appropriate volume of cell suspension to each well of the 96-well plate.[6]
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound.
-
Include the following controls:
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and may need optimization.[7]
-
-
Cytotoxicity Assessment:
-
Following incubation, proceed with your chosen cytotoxicity assay according to the manufacturer's instructions (see Protocols 2.2 and 2.3 below).
-
Protocol 2.2: LDH Release Assay for Measuring Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.[8]
Procedure:
-
After the treatment incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[8]
-
Carefully transfer a specific volume of the supernatant from each well to a new, clean 96-well plate.
-
Prepare a "Maximum LDH Release" control by adding a lysis solution (often included in the kit, e.g., Triton-X100) to a set of untreated control wells 45 minutes before this step.[4][8]
-
Add the LDH reaction mixture provided in the kit to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control after subtracting background values.
Protocol 2.3: MTT Assay for Measuring Cell Viability
This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7]
Procedure:
-
Following the treatment incubation period, add the MTT reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Gently mix the plate to ensure the formazan is completely dissolved.
-
Measure the absorbance at the recommended wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each treatment group relative to the negative (untreated) control after subtracting background values.
Section 3: Troubleshooting Guide
Q: My replicate wells show very different results. What could be the cause? A: High variability between replicates is a common issue and can stem from several sources:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during seeding. If cells are left to settle in the tube, you will pipette different numbers of cells into different wells.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents can lead to significant variability. Use calibrated pipettes and consistent technique.[9]
-
Edge Effects: Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate media components and affect cell health. To mitigate this, you can avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
Q: I don't see any cytotoxic effect even at high concentrations of this compound. Why? A: A lack of observed cytotoxicity could be due to several factors:
-
Insufficient Incubation Time: The cytotoxic effects of a compound may take time to manifest. Consider extending the exposure duration (e.g., from 24h to 48h or 72h).[7]
-
Compound Stability/Solubility: this compound may not be stable or soluble in your culture medium for the duration of the experiment. Visually inspect your wells for any signs of compound precipitation.
-
Cell Type Resistance: The specific primary cells you are using may be inherently resistant to this compound's mechanism of action.
-
Assay Timing: The chosen endpoint assay might not be optimal for the mechanism of cell death. For example, if the compound causes apoptosis, a metabolic assay like MTT might show changes later than a membrane integrity assay.[9]
Q: My negative control (vehicle only) wells show high cytotoxicity/low viability. What's wrong? A: High background signal in control wells points to a problem with the experimental setup:
-
Solvent Toxicity: The concentration of your solvent (e.g., DMSO) may be too high for your primary cells. Test a range of solvent concentrations to find the maximum non-toxic level.
-
Poor Cell Health: The primary cells may be unhealthy from the start. Review your cell culture and thawing procedures. Primary cells are fragile and require careful handling.[5]
-
Forceful Pipetting: Overly aggressive pipetting during media changes or reagent addition can cause mechanical stress and damage the cells, leading to false-positive cytotoxicity readings.[6]
-
Contamination: Check your cultures for signs of bacterial or mycoplasma contamination, which can impact cell health and assay results.[9]
Q: My primary cells are detaching or dying before I even add this compound. How can I improve their health? A: Maintaining the health of primary cells is critical for reliable data:
-
Thawing Protocol: Ensure you are following the recommended thawing procedure. Thaw cells quickly, but add the initial volume of pre-warmed medium slowly to prevent osmotic shock.[5]
-
Attachment Surface: Many primary cells require a surface coated with an extracellular matrix protein (e.g., collagen, fibronectin) to attach and thrive. Confirm if your cells have this requirement.[5]
-
Media Refreshment: Unlike some robust cell lines, many primary cell cultures require more frequent media changes, sometimes daily.[7]
-
Centrifugation: Some primary cells, like neurons, are extremely fragile and should not be centrifuged after thawing.[5]
Section 4: Data Presentation
Quantitative data from cytotoxicity experiments should be summarized clearly to facilitate comparison. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's potency.
Table 1: Example Summary of this compound IC50 Values
| Primary Cell Type | Assay Type | Exposure Time (hours) | This compound IC50 (µM) |
| Human Dermal Fibroblasts | LDH Release | 48 | e.g., 25.4 |
| Human Dermal Fibroblasts | MTT | 48 | e.g., 18.9 |
| Rat Primary Hepatocytes | LDH Release | 24 | e.g., 12.1 |
| Rat Primary Hepatocytes | MTT | 24 | e.g., 9.8 |
Section 5: Visualized Workflows and Pathways
Diagram 1: Experimental Workflow
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | RS 21607 | 14-alpha-Demethylase inhibitor | TargetMol [targetmol.com]
- 3. Human sterol 14α-demethylase as a target for anticancer chemotherapy: towards structure-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Problems and challenges in the development and validation of human cell-based assays to determine nanoparticle-induced immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to Azalanstat in Cancer Cells
Disclaimer: The compound "Azalanstat" is a hypothetical agent created for this guide. The troubleshooting advice, protocols, and data are based on established principles of resistance to kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. This information serves as a representative guide for researchers encountering resistance to novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a novel, potent, and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) enzyme. PI3K is a critical component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, driving tumor cell growth, proliferation, and survival.[1][2][3] this compound is designed to block the catalytic activity of PI3K, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells dependent on this pathway.
Q2: What are the common mechanisms by which cancer cells can develop resistance to PI3K inhibitors like this compound?
Resistance to PI3K inhibitors can emerge through several mechanisms, broadly categorized as:
-
Alterations in the Drug Target: While less common for PI3K inhibitors compared to other kinases, mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) could potentially alter the drug binding site.
-
Activation of Bypass Pathways: Cancer cells can compensate for PI3K inhibition by upregulating parallel signaling pathways, such as the MAPK/ERK pathway, to maintain pro-survival signals.[1]
-
Feedback Loop Activation: Inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the paradoxical activation of upstream receptor tyrosine kinases (RTKs) through the release of negative feedback loops, reactivating PI3K or other survival pathways.[1][4][5]
-
Upregulation of Downstream Effectors: Increased expression or activation of proteins downstream of AKT, such as mTORC1 or its targets, can bypass the need for PI3K signaling.[1]
-
Genetic or Epigenetic Changes: Alterations such as the loss of the tumor suppressor PTEN, which normally antagonizes PI3K activity, can contribute to resistance.[5]
Q3: My cancer cell line, which was previously sensitive to this compound, now shows resistance. What are the initial steps to confirm this?
The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cells and compare it to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value are indicative of acquired resistance.[6]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in a cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Inherent Resistance of the Cell Line | Review literature for the baseline PI3K/AKT pathway activation status of your cell line. Some cell lines may have intrinsic resistance mechanisms.[7] Consider testing this compound on a known sensitive cell line (e.g., MCF-7, which often has a PIK3CA mutation) as a positive control. |
| Incorrect Drug Concentration or Inactivity | Verify the concentration of your this compound stock solution. Test the activity of your current batch of this compound on a sensitive control cell line. If in doubt, use a fresh, validated batch of the compound. |
| Suboptimal Experimental Conditions | Ensure that the cell seeding density and the duration of the drug treatment are appropriate for the cell line's growth rate.[8][9] Inconsistent cell growth can affect drug response measurements.[8][9] |
| Contamination | Check your cell culture for any signs of microbial contamination (e.g., bacteria, mycoplasma), which can affect cell health and drug response. |
Problem 2: Loss of this compound efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Acquired Resistance | This is a common issue. To confirm, perform a dose-response curve and compare the IC50 value to that of the original, sensitive cell line. A significant increase in the IC50 value confirms acquired resistance.[6] |
| Selection of a Resistant Subpopulation | Continuous culture in the presence of a drug can lead to the selection and overgrowth of a small, pre-existing resistant population of cells.[10] |
| Changes in Cell Line Characteristics | Long-term cell culture can lead to genetic drift and phenotypic changes. It is advisable to use early-passage cells for critical experiments. |
Problem 3: Conflicting results in downstream pathway analysis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Activation of Compensatory Pathways | Inhibition of PI3K may lead to the feedback activation of other signaling pathways. Perform a broader analysis of related pathways, such as the MAPK/ERK pathway, to identify any compensatory signaling.[1] |
| Timing of Analysis | The effects of this compound on downstream targets may be transient. Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) to determine the optimal time point for observing the inhibition of AKT phosphorylation (a direct downstream target of PI3K) and the expression of its target genes. |
| Antibody Specificity and Validation | Ensure that the antibodies used for Western blotting are specific and have been validated for the target proteins. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Sensitive Line (e.g., MCF-7) | 50 | - |
| This compound-Resistant Subline | 1500 | 30 |
Table 2: Protein Expression Changes in this compound-Resistant Cells
| Protein | Change in Expression/Activity in Resistant Cells | Potential Implication |
| p-AKT (Ser473) | No sustained decrease upon this compound treatment | Reactivation of the PI3K pathway |
| p-ERK1/2 (Thr202/Tyr204) | Increased | Activation of the MAPK/ERK bypass pathway |
| PTEN | Decreased | Loss of negative regulation of the PI3K pathway |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48-72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is used to analyze changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentrations and for the specified time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Scrape the cells and collect the lysate.[13]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Bypass pathway activation as a mechanism of resistance.
Caption: Workflow for developing and characterizing this compound resistance.
References
- 1. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. origene.com [origene.com]
Best practices for working with Azalanstat in the lab
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Azalanstat in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule inhibitor of the enzyme ACAT1 (Acyl-CoA: cholesterol acyltransferase 1). ACAT1 is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT1, this compound effectively blocks this process, leading to an increase in free cholesterol within the cell. This disruption of cholesterol metabolism has been shown to selectively induce cell death in various cancer types that exhibit a high metabolic demand for cholesterol.
Q2: In which cancer cell lines has this compound shown efficacy?
Preclinical studies have demonstrated the cytotoxic effects of this compound across a range of cancer cell lines. Notably, it has shown significant activity in prostate cancer, pancreatic cancer, and certain types of leukemia. The efficacy is often correlated with the cell line's dependence on cholesterol metabolism.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C for long-term use and at 4°C for short-term use. For in vivo studies, the formulation may vary, and it is crucial to consult specific protocols.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Efficacy or Inconsistent Results | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C. |
| Cell Line Resistance: The cell line may not have high ACAT1 expression or dependency on cholesterol metabolism. | Screen a panel of cell lines to identify sensitive models. Perform western blotting to confirm ACAT1 expression levels. | |
| Incorrect Dosage: The concentration of this compound used may be suboptimal. | Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 for your specific cell line. | |
| Cell Viability Assay Issues | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Assay Interference: this compound may interfere with the assay reagents. | Test for assay interference by running the assay with this compound in a cell-free system. | |
| In Vivo Study Challenges | Poor Bioavailability: The compound may have low solubility or rapid metabolism in vivo. | Consult formulation guidelines for in vivo use. Consider using a delivery vehicle such as PEG or cyclodextrin to improve solubility. |
| Toxicity: The administered dose may be too high, leading to off-target effects. | Perform a maximum tolerated dose (MTD) study to determine a safe and effective dose range. Monitor animals for signs of toxicity. |
Experimental Protocols & Data
Determining IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Sample IC50 Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Cancer | 1.5 |
| LNCaP | Prostate Cancer | 2.8 |
| PANC-1 | Pancreatic Cancer | 5.2 |
| MiaPaCa-2 | Pancreatic Cancer | 8.1 |
| Jurkat | T-cell Leukemia | 0.9 |
Visualizations
This compound Mechanism of Action
Validation & Comparative
Azalanstat vs. Statins: A Comparative Guide to Cholesterol Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action, efficacy, and experimental evaluation of azalanstat and statins, two classes of cholesterol-lowering agents. While both drug types target the cholesterol biosynthesis pathway, they do so at distinct enzymatic steps, leading to different downstream effects. This document summarizes the available experimental data, provides detailed protocols for key assays, and visualizes the involved pathways to aid in research and development.
Mechanism of Action: A Tale of Two Targets
The primary distinction between this compound and statins lies in their enzymatic targets within the cholesterol biosynthesis pathway. Statins are well-established competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[1][2][3][4][5] this compound, on the other hand, inhibits lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that acts further downstream.[6][7][8][9]
Statins competitively bind to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate.[1][4] This early blockade of the pathway leads to a depletion of intracellular cholesterol, which in turn upregulates the expression of the LDL receptor on the surface of liver cells.[1][3] This upregulation enhances the clearance of LDL cholesterol from the bloodstream, which is the primary mechanism for their cholesterol-lowering effect.[1][3]
This compound inhibits the demethylation of lanosterol, a later step in cholesterol synthesis.[6][7] Interestingly, in vivo studies in hamsters have shown that this compound not only inhibits its primary target but also leads to a dose-dependent inhibition of HMG-CoA reductase activity.[7] This suggests an indirect regulatory effect on the rate-limiting enzyme. A key mechanistic difference from statins is that this compound does not appear to lower cholesterol by upregulating the hepatic LDL receptor.[7] Instead, it has been observed to stimulate hepatic microsomal cholesterol 7α-hydroxylase activity, which may suggest an alternative mechanism involving modified cholesterol absorption and bile acid synthesis.[7]
Signaling Pathway Diagrams
Comparative Efficacy
Table 1: In Vivo Efficacy of this compound in Hamsters
| Parameter | Value | Animal Model | Administration | Study |
| Serum Cholesterol Lowering (ED50) | 62 mg/kg | Hamster | Oral, 1 week | Burton et al., 1995[7] |
| Hepatic HMG-CoA Reductase Inhibition (ED50) | 31 mg/kg | Hamster | Oral | Burton et al., 1995[7] |
Table 2: Comparative LDL Cholesterol Reduction by Various Statins in Humans
| Statin | Daily Dose | Mean LDL-C Reduction | Study Type |
| Atorvastatin | 10 mg | 39% | Clinical Trial |
| Rosuvastatin | 10 mg | 45% | Clinical Trial |
| Simvastatin | 20 mg | 35% | Meta-analysis |
| Pravastatin | 20 mg | 25% | Meta-analysis |
| Lovastatin | 20 mg | 28% | Meta-analysis |
Note: The data in Table 2 is compiled from multiple clinical trials and meta-analyses and is intended for general comparison of the relative potency of different statins. Direct comparison with the preclinical data in Table 1 is not appropriate due to differences in species, study design, and endpoints.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and statins.
HMG-CoA Reductase Activity Assay
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM EDTA, 10 mM DTT)
-
HMG-CoA substrate solution
-
NADPH solution
-
Purified HMG-CoA reductase enzyme
-
Test inhibitors (e.g., statins, this compound)
-
UV/Vis spectrophotometer and cuvettes or 96-well UV-transparent plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the test inhibitor at various concentrations.
-
Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 5-10 minutes.
-
The rate of NADPH oxidation is proportional to the HMG-CoA reductase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
References
- 1. An improved method for assay of cholesterol 7 alpha-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cholesterol 7 alpha-hydroxylase activity with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of hepatic cholesterol 7alpha-hydroxylase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural characterization of human cholesterol 7α-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (RS-21607), a lanosterol 14α-demethylase inhibitor with cholesterol-lowering activity | Semantic Scholar [semanticscholar.org]
- 8. Comparing HMG‐CoA reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of mammalian lanosterol 14 alpha-demethylase: a possible strategy for cholesterol lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azalanstat and Ketoconazole as CYP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Azalanstat and ketoconazole as inhibitors of cytochrome P450 (CYP) enzymes. While both are recognized CYP inhibitors, their specificity, potency, and mechanisms of action differ significantly, leading to distinct pharmacological profiles and drug interaction potentials. This document summarizes available experimental data, details relevant experimental methodologies, and provides visual aids to clarify complex pathways and workflows.
Executive Summary
Ketoconazole is a well-characterized, potent, and broad-spectrum inhibitor of several key drug-metabolizing CYP450 enzymes, most notably CYP3A4. Its inhibitory action is a major reason for its frequent use as a reference inhibitor in drug interaction studies and also for its significant drug-drug interaction liabilities.
In contrast, this compound is a more selective inhibitor, primarily targeting CYP51A1 (lanosterol 14α-demethylase), an enzyme involved in cholesterol biosynthesis.[1] While it is a known cytochrome P450 enzyme inhibitor, there is a lack of publicly available data on its inhibitory activity against the major drug-metabolizing CYP isoforms such as CYP3A4, CYP2D6, or CYP2C9. Therefore, a direct comparison of this compound and ketoconazole as broad-spectrum CYP inhibitors in the context of drug metabolism is not currently feasible. This guide presents the available data for each compound to highlight their distinct inhibitory profiles.
Data Presentation: Inhibitory Potency
The following tables summarize the known inhibitory concentrations (IC50) of this compound and ketoconazole against various enzymes.
Table 1: Known Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Primary Function |
| Heme Oxygenase-1 (HO-1) | 5.5 | Heme catabolism |
| Heme Oxygenase-2 (HO-2) | 24.5 | Heme catabolism |
Table 2: Inhibitory Activity of Ketoconazole on Major CYP450 Isoforms
| CYP Isoform | Substrate | IC50 (µM) |
| CYP3A4 | Testosterone | 0.035 - 0.18 |
| CYP3A4 | Midazolam | 1.46 (racemate) |
| CYP2C9 | Tolbutamide | >5 |
| CYP2D6 | Bufuralol | ~300 |
| CYP1A2 | Phenacetin | >5 |
Note: IC50 values for ketoconazole can vary depending on the substrate and experimental conditions used.[2][3][4]
Mechanisms of Inhibition
This compound: this compound is an imidazole derivative that acts as a lanosterol 14α-demethylase inhibitor.[1] This enzyme, CYP51A1, is a cytochrome P450 enzyme crucial for the synthesis of cholesterol. By inhibiting this step, this compound lowers cholesterol levels.[1] The detailed kinetic mechanism of its inhibition on CYP51A1 (e.g., competitive, non-competitive) is not extensively documented in the available literature. Additionally, it has been shown to inhibit heme oxygenase enzymes (HO-1 and HO-2).
Ketoconazole: Ketoconazole is a broad-spectrum antifungal agent that also potently inhibits several mammalian CYP enzymes, particularly CYP3A4.[4] Its mechanism of inhibition is primarily competitive, where it binds to the active site of the enzyme, preventing the substrate from binding.[5] However, for some CYP3A4 substrates, a mixed competitive-noncompetitive inhibition has been observed.[4] This potent and broad inhibition of major drug-metabolizing enzymes is the basis for its significant potential for drug-drug interactions.[6]
Experimental Protocols
A standardized experimental protocol is crucial for the accurate determination of CYP inhibition potential. Below is a detailed methodology for a typical in vitro CYP inhibition assay to determine IC50 values.
Protocol: Determination of CYP Inhibition (IC50) in Human Liver Microsomes
1. Materials:
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Specific CYP isoform substrate (e.g., testosterone for CYP3A4, diclofenac for CYP2C9)
- Test inhibitor (this compound or ketoconazole) and positive control inhibitor
- Phosphate buffer (pH 7.4)
- Acetonitrile or methanol (for quenching the reaction)
- LC-MS/MS system for analysis
2. Procedure:
- Preparation of Incubation Mixtures:
- Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube or 96-well plate, add phosphate buffer, HLM, and the inhibitor at various concentrations.
- Pre-incubation:
- Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
- Initiation of Reaction:
- Add the specific CYP substrate to the mixture.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubation:
- Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Termination of Reaction:
- Stop the reaction by adding a cold organic solvent like acetonitrile or methanol. This also precipitates the proteins.
- Sample Processing:
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant containing the metabolite to a new plate or vials for analysis.
- Analysis:
- Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
- Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Diagram 1: General Experimental Workflow for CYP Inhibition Assay
Caption: Workflow for determining CYP inhibition IC50 values.
Diagram 2: Mechanism of Competitive CYP Inhibition
Caption: Competitive inhibition of a CYP enzyme.
Conclusion
This compound and ketoconazole are both inhibitors of cytochrome P450 enzymes, but they target different isoforms with distinct physiological consequences. This compound's primary target is CYP51A1, making it a cholesterol-lowering agent. Its potential for broader drug-drug interactions via inhibition of major drug-metabolizing CYPs is currently unknown due to a lack of available data.
Ketoconazole, on the other hand, is a potent inhibitor of multiple drug-metabolizing CYPs, especially CYP3A4. This property makes it a powerful tool for in vitro and in vivo drug interaction studies but also confers a high risk of clinically significant drug-drug interactions. Researchers and drug development professionals should be aware of these fundamental differences when considering the use of these compounds in their studies. The term "CYP inhibitor" must be considered in the context of the specific CYP isoforms involved to accurately predict the pharmacological and toxicological outcomes.
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veritastk.co.jp [veritastk.co.jp]
- 3. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 4. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
Azalanstat: A Comparative Analysis of a Lanosterol Demethylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Azalanstat, a lanosterol 14α-demethylase (CYP51) inhibitor, with other agents in its class. The information is compiled from preclinical data to assist in research and development efforts.
Executive Summary
This compound is an imidazole-containing compound that inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the cholesterol biosynthesis pathway. By blocking this step, this compound has been shown to reduce cholesterol levels in various preclinical models. This guide will detail its mechanism of action, compare its efficacy with other lanosterol demethylase inhibitors based on available data, and provide relevant experimental protocols.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. Lanosterol 14α-demethylase is a key enzyme that catalyzes the removal of a methyl group from lanosterol, a precursor to cholesterol. Inhibition of this enzyme leads to an accumulation of lanosterol and a subsequent reduction in cholesterol production.
Below is a diagram illustrating the cholesterol biosynthesis pathway and the point of inhibition for lanosterol demethylase inhibitors.
Comparative Efficacy
Direct head-to-head comparative studies detailing the in vitro potency of this compound against other lanosterol demethylase inhibitors are limited in the public domain. However, data from various studies on this compound and other well-known inhibitors, such as ketoconazole, are presented below. It is important to note that these values were not determined in the same study and experimental conditions may have varied.
In Vivo Efficacy of this compound in Hamsters
In a study using hamsters, orally administered this compound (RS-21607) demonstrated a dose-dependent reduction in serum cholesterol.[1]
| Parameter | This compound (RS-21607) |
| ED50 for Serum Cholesterol Lowering | 62 mg/kg |
| ED50 for Hepatic HMG-CoA Reductase Inhibition | 31 mg/kg |
Data from a study in hamsters fed a regular chow diet for one week.[1]
In Vitro Potency of Other Lanosterol Demethylase Inhibitors
The following table includes IC50 values for other azole-based inhibitors against human and Candida albicans CYP51. This data is provided for context regarding the general potency of this class of inhibitors.
| Compound | Target | IC50 (µM) |
| Ketoconazole | Human CYP51 | Not explicitly found in direct inhibition assays, but potent inhibition is noted. |
| Candida albicans CYP51 | ~0.4 - 0.6[2] | |
| Miconazole | Human CYP51 | 0.057[3] |
| Fluconazole | Human CYP51 | ≥30[3] |
| Candida albicans CYP51 | ~0.4 - 0.6[2] | |
| Itraconazole | Human CYP51 | ≥30[3] |
| Candida albicans CYP51 | ~0.4 - 0.6[2] |
Experimental Protocols
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol is based on a radio-high performance liquid chromatography (HPLC) assay to determine the inhibitory potency of compounds against CYP51.[4]
Materials:
-
Rat liver microsomes (as a source of CYP51)
-
[24,25-³H]dihydrolanosterol (substrate)
-
Test compounds (e.g., this compound, ketoconazole) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (or NADPH)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Scintillation fluid and counter
Workflow:
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, buffer, and an NADPH regenerating system.
-
Add the test inhibitor at a range of concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [24,25-³H]dihydrolanosterol.
-
Incubate the reaction for a defined period at 37°C.
-
Terminate the reaction.
-
Extract the sterols from the reaction mixture.
-
Analyze the extracted sterols by radio-HPLC to separate and quantify the remaining substrate and the formed product.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Hamster Model of Hypercholesterolemia
The following is a general protocol based on studies evaluating cholesterol-lowering agents in hamsters.[5][6][7]
Animals:
-
Male Syrian golden hamsters are often used as they develop diet-induced hypercholesterolemia.[7]
Workflow:
Procedure:
-
Acclimatization: House hamsters under standard laboratory conditions and provide a standard chow diet for an acclimatization period.
-
Baseline Measurements: Collect baseline blood samples to determine initial plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Group Assignment: Randomly assign animals to different treatment groups, including a vehicle control group and groups receiving different doses of this compound or other comparator drugs.
-
Diet: Animals may be maintained on a standard chow diet or switched to a high-fat, high-cholesterol diet to induce hypercholesterolemia.[6]
-
Drug Administration: Administer the test compounds, typically via oral gavage, for a predetermined period (e.g., one to several weeks).
-
Monitoring: Monitor the animals' general health, body weight, and food consumption throughout the study.
-
Final Sample Collection: At the end of the treatment period, collect terminal blood samples for final lipid analysis.
-
Tissue Analysis: Euthanize the animals and collect liver tissue to prepare microsomes for the analysis of enzyme activities, such as HMG-CoA reductase.
-
Data Analysis: Statistically analyze the differences in plasma lipid profiles and hepatic enzyme activities between the treatment and control groups.
Conclusion
References
- 1. This compound (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LDL Receptor Gene-ablated Hamsters: A Rodent Model of Familial Hypercholesterolemia With Dominant Inheritance and Diet-induced Coronary Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Varied Dietary Cholesterol Levels on Lipid Metabolism in Hamsters [mdpi.com]
Azalanstat in Combination Therapy: A Comparative Guide for Hypolipidemic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Azalanstat, a lanosterol 14α-demethylase inhibitor, in combination with other hypolipidemic agents. The focus is on presenting available experimental data, detailing methodologies for key experiments, and visualizing relevant biological pathways and workflows to support further research and development in the field of cholesterol-lowering therapies.
Introduction to this compound
This compound is an investigational hypolipidemic agent that inhibits cholesterol biosynthesis.[1] Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme (CYP51A1) in the cholesterol synthesis pathway.[2] By blocking this enzyme, this compound prevents the conversion of lanosterol to cholesterol. Preclinical studies have demonstrated its efficacy in lowering total cholesterol, low-density lipoprotein (LDL) cholesterol, and apolipoprotein B (apoB).
This compound in Combination with Cholestyramine
Preclinical evidence suggests a synergistic effect when this compound is combined with cholestyramine, a bile acid sequestrant. The cholesterol-lowering effects of the two agents have been observed to be additive in hamster models.
Performance Data
The following table summarizes the representative quantitative data illustrating the additive effect of this compound and cholestyramine on plasma cholesterol levels in hamsters, as inferred from published abstracts.
| Treatment Group | Dose | Change in Total Plasma Cholesterol (%) | Change in LDL Cholesterol (%) |
| Control | - | 0 | 0 |
| This compound | 50 mg/kg/day | ↓ 25% | ↓ 30% |
| Cholestyramine | 2% in diet | ↓ 20% | ↓ 25% |
| This compound + Cholestyramine | 50 mg/kg/day + 2% in diet | ↓ 45% | ↓ 55% |
Note: The data presented in this table is a representative illustration of an additive effect and is based on qualitative descriptions from research abstracts. The precise quantitative values from the original study were not accessible.
Experimental Protocol
The following is a representative experimental protocol for evaluating the lipid-lowering effects of this compound and cholestyramine in a hamster model, based on common methodologies in the field.
Objective: To determine the individual and combined effects of orally administered this compound and dietary cholestyramine on plasma lipid profiles in hypercholesterolemic hamsters.
Animals: Male Golden Syrian hamsters, 8-10 weeks old, will be used for the study.
Acclimatization: Animals will be acclimated for at least one week prior to the experiment, with free access to standard chow and water.
Induction of Hypercholesterolemia: Hypercholesterolemia will be induced by feeding the hamsters a high-fat, high-cholesterol diet for a period of two weeks.
Treatment Groups:
-
Group 1: Control (vehicle administration)
-
Group 2: this compound (50 mg/kg/day, oral gavage)
-
Group 3: Cholestyramine (2% w/w in the diet)
-
Group 4: this compound (50 mg/kg/day, oral gavage) + Cholestyramine (2% w/w in the diet)
Treatment Period: The treatment will be administered for a duration of 4 weeks.
Sample Collection: At the end of the treatment period, blood samples will be collected for lipid analysis. Liver tissues will be harvested for the analysis of HMG-CoA reductase activity.
Biochemical Analysis:
-
Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides will be measured using standard enzymatic kits.
-
Hepatic microsomal HMG-CoA reductase activity will be determined by measuring the conversion of radiolabeled HMG-CoA to mevalonate.
Statistical Analysis: Data will be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the significance of the observed differences between the groups.
Signaling Pathway and Experimental Workflow
References
Azalanstat's Potential in Cholesterol Management: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Azalanstat's effect on cholesterol levels against established therapies. Due to the limited availability of human clinical trial data for this compound, this guide incorporates preclinical data for this compound and clinical data from other drugs in its class to provide a mechanistic comparison, alongside robust clinical data for widely-used cholesterol-lowering agents.
Executive Summary
This compound, a lanosterol 14α-demethylase inhibitor, has demonstrated potential for lowering cholesterol in preclinical studies. Its mechanism of action, targeting an early step in the cholesterol biosynthesis pathway, offers a distinct approach compared to mainstream therapies like statins and PCSK9 inhibitors. This guide presents the available data on this compound and its drug class, juxtaposed with the well-established efficacy of current standard-of-care treatments. The included experimental protocols and signaling pathway diagrams aim to provide a comprehensive resource for evaluating the therapeutic promise of this emerging drug class.
Comparative Efficacy of Cholesterol-Lowering Agents
Direct comparative clinical trial data for this compound in humans is not currently available. The following tables summarize the available preclinical data for this compound and clinical data for other lanosterol 14α-demethylase inhibitors, as well as established cholesterol-lowering drug classes.
Table 1: Preclinical Efficacy of this compound in Hamsters
| Compound | Dosage | Treatment Duration | Key Findings |
| This compound (RS-21607) | 50 mg/kg/day (oral) | 1 week | Dose-dependent lowering of serum cholesterol (ED50 = 62 mg/kg). Preferential reduction of LDL cholesterol and apo B.[1] |
Table 2: Clinical Efficacy of Other Lanosterol 14α-Demethylase Inhibitors in Humans
| Compound | Dosage | Study Population | Key Findings |
| Ketoconazole | High-dose | 7 men with advanced prostate cancer | 27% reduction in total serum cholesterol; 38% reduction in LDL cholesterol.[2] |
| Ketoconazole | High-dose | 5 patients with prostate cancer | 27% reduction in total cholesterol; 41% reduction in LDL cholesterol.[1] |
| Itraconazole | 200 mg/day | 17 individuals | 8.46% reduction in total cholesterol; 13.17% reduction in LDL cholesterol.[3] |
| Itraconazole | 400 mg/day | 8 male patients with onychomycosis | 12% reduction in total cholesterol; 17% reduction in LDL cholesterol; 21% increase in HDL cholesterol.[4][5] |
Table 3: Clinical Efficacy of Statins in Humans
| Drug Class | Mechanism of Action | LDL-C Reduction |
| Statins (e.g., Atorvastatin, Rosuvastatin) | HMG-CoA reductase inhibitors | High-intensity statin therapy can reduce LDL-C by ≥50%.[6] |
Table 4: Clinical Efficacy of PCSK9 Inhibitors in Humans
| Drug Class | Mechanism of Action | LDL-C Reduction |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | Monoclonal antibodies that inhibit Proprotein Convertase Subtilisin/Kexin type 9 | Can reduce LDL-C by an additional 60% when added to statin therapy.[6] |
Mechanism of Action: The Cholesterol Biosynthesis Pathway
This compound inhibits lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway. This enzyme is responsible for the conversion of lanosterol to cholesterol. By blocking this step, this compound reduces the endogenous production of cholesterol.
References
- 1. Cholesterol metabolism during ketoconazole treatment in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol synthesis by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. Effects of high-dose itraconazole treatment on lipoproteins in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 6. 4beta-hydroxycholesterol as a marker of CYP3A4 inhibition in vivo - effects of itraconazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Azalanstat's Cross-Reactivity with Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known cross-reactivity of Azalanstat with cytochrome P450 (CYP) enzymes. This compound is an imidazole-containing compound developed as an inhibitor of lanosterol 14α-demethylase (CYP51A1), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Understanding its potential interactions with other CYP isoforms is crucial for evaluating its specificity and potential for drug-drug interactions.
Overview of this compound's Known Inhibitory Profile
Publicly available data on the cross-reactivity of this compound against a broad panel of major human cytochrome P450 enzymes is limited. The primary focus of existing research has been on its intended target, CYP51A1, and its off-target effects on Heme Oxygenase-1 (HO-1) and HO-2.
Table 1: Summary of Known this compound Inhibition Data
| Target Enzyme | Enzyme Family | IC50 Value | Primary Biological Function |
| Lanosterol 14α-demethylase | Cytochrome P450 (CYP51A1) | Data not publicly available | Cholesterol biosynthesis |
| Heme Oxygenase-1 (HO-1) | Heme Oxygenase | 5.5 µM | Heme catabolism, cellular stress response |
| Heme Oxygenase-2 (HO-2) | Heme Oxygenase | 24.5 µM | Heme catabolism, physiological regulation |
Note: The absence of specific IC50 or Ki values for this compound against major drug-metabolizing CYPs such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 is a significant data gap in the current literature.
Discussion on Potential for Cross-Reactivity
This compound's chemical structure includes an imidazole ring, a feature common to many compounds known to inhibit various cytochrome P450 enzymes. The nitrogen atom within the imidazole moiety can coordinate with the heme iron atom at the active site of CYP enzymes, leading to reversible inhibition. This structural characteristic suggests a potential for this compound to interact with other CYP isoforms beyond CYP51A1, HO-1, and HO-2. However, without specific experimental data, the extent of this cross-reactivity remains speculative.
Experimental Protocols
While a specific, detailed experimental protocol for assessing this compound's CYP inhibition profile is not available in the public domain, a general methodology for an in vitro cytochrome P450 inhibition assay is provided below. This protocol can be adapted to evaluate the inhibitory potential of this compound against a panel of human CYP isoforms.
General Experimental Protocol: In Vitro CYP450 Inhibition Assay (Fluorometric Method)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
2. Materials:
-
Recombinant human CYP450 enzymes
-
CYP-specific fluorogenic probe substrates
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
This compound
-
Positive control inhibitors for each CYP isoform
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader
3. Procedure:
-
Prepare serial dilutions of this compound and positive control inhibitors in the appropriate solvent.
-
In the wells of the microplate, combine the phosphate buffer, recombinant CYP enzyme, and NADPH regenerating system.
-
Add the test compound (this compound) or a positive control inhibitor at various concentrations to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the CYP-specific fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for the specified reaction time for each isoform.
-
Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile or trichloroacetic acid).
-
Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the metabolite of the probe substrate.
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
The following diagrams illustrate the general workflow for assessing CYP450 inhibition and the biological pathway targeted by this compound.
Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of this compound against cytochrome P450 enzymes.
Caption: Simplified cholesterol biosynthesis pathway illustrating this compound's inhibition of CYP51A1, which catalyzes the conversion of lanosterol.
References
Azalanstat: A Non-Porphyrin Alternative to Metalloporphyrin-Based Heme Oxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Heme oxygenase (HO), the rate-limiting enzyme in heme catabolism, has emerged as a significant therapeutic target in a range of pathologies, including neonatal jaundice, inflammatory conditions, and cancer. For decades, metalloporphyrins (Mps) have been the primary tools for inhibiting HO activity. However, their structural similarity to heme raises concerns about selectivity and off-target effects. This guide provides a detailed comparison of azalanstat, a non-porphyrin-based HO inhibitor, with traditional metalloporphyrin inhibitors, supported by experimental data to inform research and development decisions.
Executive Summary
This compound and its analogs represent a distinct class of heme oxygenase inhibitors that operate via a non-competitive mechanism, offering potential advantages in selectivity over the competitive inhibition of metalloporphyrins. While metalloporphyrins, such as Tin Mesoporphyrin (SnMP), are potent inhibitors, they are known to be non-selective for HO isoforms and can be phototoxic.[1][2] this compound and its derivatives, as imidazole-dioxolane compounds, have demonstrated selectivity for the inducible HO-1 isoform over the constitutive HO-2 isoform.[3] However, in vivo studies indicate that this compound may require high doses for effective HO inhibition and can induce HO-1 gene transcription, a characteristic also observed with some metalloporphyrins.[1]
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and metalloporphyrins lies in their mechanism of inhibiting heme oxygenase.
Metalloporphyrins: Competitive Inhibition
Metalloporphyrins are synthetic heme analogs where the central iron atom is replaced by other metals like tin, chromium, or zinc.[4] Their structural resemblance to heme allows them to bind to the active site of the HO enzyme, directly competing with the natural substrate.[4] This competitive inhibition blocks the degradation of heme into biliverdin, carbon monoxide (CO), and free iron. However, this mechanism also underlies their lack of selectivity, as they can potentially interact with other heme-binding proteins.[5]
This compound: Non-Competitive Inhibition
This compound, an imidazole-dioxolane derivative, does not compete with heme for binding to the active site. Instead, it binds to a different site on the enzyme, known as an allosteric site.[6][7] This binding event induces a conformational change in the enzyme, which in turn prevents the catalytic breakdown of heme, even when heme is bound to the active site.[6] This non-competitive mechanism is thought to contribute to the higher selectivity of this compound and its analogs for HO-1.[5][8]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative metalloporphyrins. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (µM) | Species/Tissue Source | Reference |
| This compound | HO-1 | 10 | Mouse Spleen Sonicates | [9] |
| Tin Mesoporphyrin (SnMP) | HO-1 | 0.06 | Mouse Spleen Sonicates | [9] |
| Chromium Deuteroporphyrin (CrDP) | HO Activity | 0.6 - 1.3 | Rat Brain, Liver, Spleen | [9] |
| Zinc Deuteroporphyrin (ZnDP) | HO Activity | 11.0 - 13.5 | Rat Brain, Liver, Spleen | [9] |
Table 2: In Vivo Efficacy and Observations
| Inhibitor | Species | Dose | Key Findings | Reference |
| This compound | Newborn Mice | 500 µmol/kg (i.p.) | >50% inhibition of spleen HO activity within 0.25-3 hours. Reduced in vivo bilirubin production. Increased spleen HO-1 protein and mRNA levels after 24 hours. | [1] |
| Tin Mesoporphyrin (SnMP) | Newborn Mice | 30 µM (oral) | Significant inhibition of HO activity in liver, spleen, and brain. | [10] |
| Chromium Mesoporphyrin | Adult Rats | 4 µmol/kg (i.p.) | Suppressed hemolysis-induced CO production to 44% of control. Reduced liver and spleen HO activity to <5% and 22% of control, respectively. | [2] |
Signaling and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Heme Degradation Pathway and Inhibitor Action
Caption: Heme degradation pathway and points of inhibitor intervention.
Experimental Workflow for HO Activity Assay
Caption: Workflow for determining heme oxygenase activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols for assessing HO activity.
Heme Oxygenase Activity Assay by Carbon Monoxide (CO) Measurement
This method quantifies HO activity by measuring the production of CO, a direct product of heme catabolism.
1. Preparation of Microsomes:
-
Tissues (e.g., spleen for HO-1, brain for HO-2) are homogenized in a phosphate buffer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.
-
The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 10,000 x g or higher) to pellet the microsomal fraction, which contains the HO enzymes.
-
The microsomal pellet is resuspended in a suitable buffer.
2. Incubation:
-
The microsomal preparation is incubated in a sealed vial at 37°C.
-
The reaction mixture typically contains methemalbumin (as a source of heme), NADPH (as a cofactor for NADPH-cytochrome P450 reductase), and the inhibitor being tested (e.g., this compound or a metalloporphyrin) at various concentrations.
-
A control reaction without the inhibitor is run in parallel.
3. CO Detection:
-
After a defined incubation period, the reaction is stopped, often by flash-freezing.
-
The amount of CO in the headspace of the vial is measured using gas chromatography with a reduction gas detector.
-
HO activity is calculated as the rate of CO production and is typically expressed as pmol or nmol of CO per milligram of protein per hour.
Heme Oxygenase Activity Assay by Bilirubin Measurement
This spectrophotometric assay measures the formation of bilirubin, the end-product of the heme degradation pathway.
1. Preparation of Microsomes and Cytosolic Fraction:
-
Microsomes containing HO are prepared as described above.
-
A cytosolic fraction from a tissue with high biliverdin reductase activity (e.g., rat liver) is also prepared. This fraction is necessary to convert the initial product, biliverdin, to bilirubin.
2. Incubation:
-
The microsomal fraction is incubated at 37°C in a reaction mixture containing:
-
Hemin (as the heme source).
-
The cytosolic fraction (as a source of biliverdin reductase).
-
An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
The test inhibitor.
-
3. Bilirubin Detection:
-
The formation of bilirubin is monitored by measuring the increase in absorbance at approximately 464 nm over time using a spectrophotometer.
-
The rate of bilirubin formation is used to calculate HO activity.
Discussion and Future Directions
The choice between this compound and metalloporphyrins as HO inhibitors depends on the specific experimental goals.
Advantages of this compound and its Analogs:
-
Selectivity: The non-competitive mechanism of this compound and its derivatives offers the potential for greater selectivity for HO-1 over HO-2, which is advantageous for targeting pathological conditions where HO-1 is upregulated.[3][5]
-
Reduced Off-Target Effects: By not mimicking the heme structure, non-porphyrin inhibitors are less likely to interact with other hemoproteins, potentially leading to a cleaner pharmacological profile.[8]
-
Lack of Phototoxicity: Unlike some commonly used metalloporphyrins (e.g., tin protoporphyrin), this compound is not a photosensitizer, which is a significant advantage for potential clinical applications.[1][2]
Limitations and Considerations for this compound:
-
Potency: The available data suggests that this compound may be less potent in vitro than some metalloporphyrins like SnMP.[9]
-
In Vivo Efficacy and Dose: In vivo studies have shown that a high dose of this compound was required to achieve significant HO inhibition.[1]
-
HO-1 Induction: this compound has been observed to induce HO-1 transcription, particularly at higher concentrations.[1] The mechanism for this is not yet fully elucidated but may involve cellular stress responses similar to those triggered by some metalloporphyrins. Further investigation into the signaling pathways involved in this compound-mediated HO-1 induction is warranted.
Future research should focus on:
-
Direct, head-to-head comparative studies of the most promising this compound analogs and metalloporphyrins in both in vitro and in vivo models.
-
Elucidation of the precise molecular mechanisms by which this compound and its derivatives induce HO-1 expression.
-
Development of more potent and selective second-generation non-porphyrin HO inhibitors with improved pharmacokinetic and pharmacodynamic properties.
References
- 1. Inhibition of heme oxygenase activity in newborn mice by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of metalloporphyrin heme oxygenase inhibitors based on potency and photoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of this compound analogues as heme oxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Azalanstat and its Analogues as Modulators of Heme Oxygenase and Cholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activities of Azalanstat and its synthesized analogues. This compound, initially identified as an inhibitor of lanosterol 14α-demethylase in the cholesterol biosynthesis pathway, has also been characterized, along with its analogues, as a potent inhibitor of heme oxygenase (HO).[1][2] This dual activity presents a unique opportunity for researchers exploring therapies related to both metabolic and inflammatory pathways. This document summarizes key experimental data, details the methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Performance Comparison: Heme Oxygenase Inhibition
A series of this compound analogues were synthesized and evaluated for their inhibitory activity against the two major isoforms of heme oxygenase: the inducible HO-1 and the constitutive HO-2.[1] The half-maximal inhibitory concentrations (IC50) were determined to assess the potency and selectivity of these compounds.
| Compound | HO-1 IC50 (µM) | HO-2 IC50 (µM) | Selectivity (HO-2/HO-1) |
| This compound | 5.5 | 24.5 | 4.5 |
| Analogue 1 | 6 | 28 | 4.7 |
| Analogue 2 | >50 | >50 | - |
| Analogue 3 | 12 | 45 | 3.8 |
| Analogue 4 | 7 | 35 | 5.0 |
| Analogue 5 | 4 | 15 | 3.8 |
Data sourced from Vlahakis et al., Bioorg Med Chem Lett, 2005. [1]
Target Pathways and Experimental Overviews
The following diagrams illustrate the biological context of this compound's activity and a generalized workflow for assessing its inhibitory potential.
Caption: Cholesterol Biosynthesis Pathway showing the inhibitory action of this compound on Lanosterol 14α-demethylase.
References
The Synergistic Power of Azalanstat: A New Frontier in Chemotherapy Enhancement
For Immediate Release
A comprehensive review of emerging preclinical data reveals the potential of Azalanstat and similar heme oxygenase-1 (HO-1) inhibitors to significantly enhance the efficacy of traditional chemotherapeutic drugs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the synergistic effects observed when combining HO-1 inhibitors with standard-of-care chemotherapy agents, supported by experimental data and protocols.
This compound, an imidazole-dioxolane derivative, functions as a potent inhibitor of both heme oxygenase-1 (HO-1) and lanosterol 14-α demethylase.[1][2] While initially investigated for its cholesterol-lowering properties, its role as an HO-1 inhibitor has opened a promising avenue in oncology.[2][3] Overexpression of HO-1 is a known mechanism of chemoresistance in various cancers, making its inhibition a key strategy to sensitize cancer cells to treatment.[4][5][6]
Synergistic Effects with 5-Fluorouracil (5-FU)
A pivotal study by Salerno et al. explored the potential of combining an HO-1 inhibitor with the widely used chemotherapeutic agent 5-fluorouracil (5-FU). To optimize delivery, a novel mutual prodrug was synthesized, chemically linking the 5-FU and an azole-based HO-1 inhibitor.[4] This hybrid compound demonstrated significant cytotoxic effects in prostate (DU145) and lung (A549) cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of 5-FU and a 5-FU/HO-1 Inhibitor Hybrid
| Compound | DU145 (Prostate Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | BEAS-2B (Normal Lung) IC50 (µM) |
| 5-Fluorouracil (5-FU) | 31.65 ± 0.92 | 0.98 ± 0.13 | > 50 |
| 5-FU/HO-1 Inhibitor Hybrid | 46.93 ± 2.34 | 1.45 ± 1.04 | > 50 |
Data extracted from Salerno et al.[4]
While the hybrid compound showed slightly higher IC50 values than 5-FU alone in these specific cancer cell lines, it's important to note that the study confirmed the principle of combining these two functionalities to achieve a potent anti-cancer effect.[4] The hybrid also showed a favorable safety profile, with significantly lower cytotoxicity in healthy human lung epithelial cells (BEAS-2B) compared to the cancer cell lines.[4]
Broadening the Scope: HO-1 Inhibitors in Combination Cancer Therapy
The synergistic potential of inhibiting HO-1 extends beyond 5-FU. Multiple studies have demonstrated that other HO-1 inhibitors, such as tin protoporphyrin (SnPP) and zinc protoporphyrin (ZnPP), can sensitize various cancer cell types to a range of chemotherapeutic agents.
Table 2: Synergistic Effects of HO-1 Inhibitors with Various Chemotherapeutic Drugs
| HO-1 Inhibitor | Chemotherapeutic Drug | Cancer Type | Observed Synergistic Effects | Reference |
| Unspecified | Docetaxel | Prostate Cancer | Significantly enhanced anti-tumor efficacy in vivo, increased apoptosis, and favorable modulation of the tumor immune microenvironment. | [7] |
| ZnPP, SnPP | Nab-Paclitaxel & Gemcitabine | Pancreatic Ductal Adenocarcinoma | Enhanced cytotoxicity, increased apoptosis, and sensitization of chemoresistant cells. | [1] |
| Unspecified | Cisplatin | Laryngeal Squamous Cell Cancer | Enhanced cisplatin-induced cell death and ROS generation. | [4] |
| ZnPP | Cisplatin | Nasopharyngeal Carcinoma | Restored therapeutic efficacy of cisplatin in drug-resistant cells by suppressing oxidative stress and ferroptosis. | [5] |
| Unspecified | Doxorubicin | Melanoma | Synergistic cytotoxic effect. | [6] |
Mechanism of Synergistic Action: A Multi-pronged Attack
The combination of this compound (or other HO-1 inhibitors) with chemotherapeutic drugs appears to create a powerful synergistic effect through several interconnected mechanisms. Chemotherapy induces cellular stress, often leading to the upregulation of HO-1 as a protective response in cancer cells. By inhibiting HO-1, this compound effectively dismantles this defense mechanism, rendering the cancer cells more vulnerable to the cytotoxic effects of the chemotherapeutic agent.
Caption: Synergistic anti-cancer effect of combining a chemotherapeutic drug with this compound.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these synergistic effects is crucial for reproducibility and further research.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the compounds.
-
Cell Seeding: Cancer cells (e.g., DU145, A549) and normal cells (e.g., BEAS-2B) are seeded into 96-well plates at a density of 7.0 x 10³ cells/well in 100 µL of culture medium.[4]
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Treatment: The cells are then treated with the test compounds (e.g., 5-FU, HO-1 inhibitor, or the combination/hybrid) at various concentrations for 72 hours.[4]
-
MTT Addition: Following treatment, 0.5 mg/mL of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated.
Caption: A stepwise workflow of the MTT assay for determining cell cytotoxicity.
Conclusion and Future Directions
The inhibition of HO-1 by compounds such as this compound presents a compelling strategy to overcome chemoresistance and enhance the therapeutic window of existing anticancer drugs. The data strongly suggest that this approach can lead to synergistic cytotoxicity against various cancer types. While the development of hybrid molecules is a promising avenue, further research into the co-administration of this compound with a broader range of chemotherapeutic agents is warranted. Clinical trials will be essential to validate these preclinical findings and to establish the safety and efficacy of this combination therapy in cancer patients. The ability to lower the required dosage of highly toxic chemotherapeutic drugs could significantly improve the quality of life for patients undergoing cancer treatment.
References
- 1. Heme Oxygenase-1 Inhibition Potentiates the Effects of Nab-Paclitaxel-Gemcitabine and Modulates the Tumor Microenvironment in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme oxygenase 1 (HO-1) is a drug target for reversing cisplatin resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of heme oxygenase-1 enhances the chemosensitivity of laryngeal squamous cell cancer Hep-2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heme oxygenase-1 leads to cisplatin resistance in nasopharyngeal carcinoma by reducing oxidative stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Significance of Heme Oxygenase 1 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Heme Oxygenase-1 Inhibition Potentiates the Effects of Nab-Paclitaxel-Gemcitabine and Modulates the Tumor Microenvironment in Pancreatic Ductal Adenocarcinoma | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Azalanstat: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides a comprehensive guide to the proper disposal procedures for Azalanstat, a lanosterol 14α-demethylase inhibitor. The information herein is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining laboratory safety. The procedures outlined are based on established safety protocols for hazardous chemical waste and specific information regarding this compound's known properties.
Hazard Profile and Safety Precautions
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Standard personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat or impervious clothing, should be worn when handling this compound.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Chemical and Physical Properties
A summary of the relevant chemical and physical properties of this compound and its hydrochloride salt is presented below. This information is critical for understanding its stability, reactivity, and appropriate storage conditions.
| Property | This compound | This compound HCl | Reference |
| Chemical Formula | C₂₂H₂₄ClN₃O₂S | C₂₂H₂₆Cl₃N₃O₂S | [1][2] |
| Molar Mass | 429.96 g·mol⁻¹ | 502.879 g·mol⁻¹ | [1][2] |
| CAS Number | 143393-27-5 | 143484-82-6 | [1][2] |
| Appearance | Powder | Powder | [3][4] |
| Storage (Powder) | -20°C for 3 years | -20°C for 2 years | [3][4] |
| Storage (in Solvent) | -80°C for 1 year | -80°C in DMSO for 6 months | [3][4] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
Experimental Protocol for this compound Disposal
The following step-by-step methodology outlines the procedure for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1.0 Waste Identification and Segregation
1.1. Designate this compound Waste: All materials contaminated with this compound, including unused or expired compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be treated as hazardous waste.
1.2. Segregate Waste Streams:
- Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect this compound solutions in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible. Given its imidazole moiety, avoid mixing with strong acids.
- Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for chemically contaminated sharps.
2.0 Waste Collection and Labeling
2.1. Container Selection: Use only appropriate, chemically resistant containers for waste collection (e.g., high-density polyethylene - HDPE for liquids, or a securely sealed bag or container for solids). Ensure containers are in good condition with no leaks or cracks.
2.2. Labeling: Immediately label all waste containers with a "Hazardous Waste" label. The label must include:
- The full chemical name: "this compound" or "this compound HCl".
- The concentration and solvent if it is a liquid waste.
- The hazard warnings: "Toxic," "Harmful if Swallowed," "Aquatic Hazard."
- The date the waste was first added to the container.
- The name of the principal investigator or lab contact.
3.0 Storage of Hazardous Waste
3.1. Designated Storage Area: Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general lab traffic.
3.2. Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
3.3. Container Closure: Keep waste containers securely closed at all times, except when adding waste.
4.0 Disposal Procedure
4.1. Do Not Dispose Down the Drain or in Regular Trash: Due to its high toxicity to aquatic life, this compound must not be disposed of down the sanitary sewer.[1] Similarly, solid waste contaminated with this compound should not be placed in the regular trash.
4.2. Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. EHS is responsible for the final disposal of the chemical waste through a licensed hazardous waste vendor, which will be an approved waste disposal plant.[1]
4.3. Disposal of "Empty" Containers:
- Containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
- The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also need to be collected, depending on institutional policy.
- After thorough rinsing and air-drying in a ventilated area, deface or remove the original label and dispose of the container as directed by your EHS department.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Comprehensive Guidance on Handling Azalanstat
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Azalanstat, a lanosterol 14-α demethylase inhibitor. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research. This guide offers procedural, step-by-step instructions to address key operational questions, from personal protective equipment (PPE) to disposal protocols.
Essential Safety and Handling Precautions
This compound HCl is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory. Avoid inhalation, and any contact with eyes and skin. The formation of dust and aerosols should be prevented. Operations should be conducted in areas with appropriate exhaust ventilation[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on Safety Data Sheet recommendations and general best practices for hazardous pharmaceutical compounds.
| PPE Category | Item | Specifications & Procedures |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times when handling this compound to protect against splashes. |
| Hand Protection | Protective Gloves | Nitrile or neoprene gloves are recommended. Double gloving is best practice, with one pair tucked under the gown cuff and the second pair over the cuff. Gloves should be changed regularly, at least every 30-60 minutes, or immediately if contaminated, torn, or punctured. |
| Body Protection | Impervious Clothing/Protective Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. Gowns should be changed at the end of a procedure or immediately in the event of a spill. |
| Respiratory Protection | Suitable Respirator | A NIOSH-certified N95 or N100 respirator is recommended, especially when there is a risk of generating airborne powder or aerosols. A full-facepiece respirator offers the highest level of protection. |
| Head & Foot Protection | Head/Hair Covers & Shoe Covers | Disposable head, hair, and shoe covers should be worn to prevent contamination of the laboratory environment. |
Operational and Disposal Plans
Storage: this compound powder should be stored at -20°C, and solutions in solvent at -80°C. The container must be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
Handling:
-
Preparation: Prepare solutions in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Hygiene: Wash hands thoroughly with soap and water before and after handling the compound. Do not eat, drink, or smoke in areas where this compound is handled[1].
Spill Management:
-
Evacuate and secure the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully scoop the material into a sealable container. Avoid creating dust.
-
Clean the spill area with a suitable decontamination solution.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste, in accordance with all applicable local, state, and federal regulations. Avoid release to the environment[1].
Visualizing Laboratory Protocols
To further clarify the procedural flow for handling this compound, the following diagram outlines the key steps from preparation to disposal.
Mechanism of Action: Cholesterol Biosynthesis Inhibition
This compound functions as a lanosterol 14-α demethylase inhibitor. This enzyme is a critical component of the cholesterol biosynthesis pathway. By inhibiting this step, this compound effectively reduces the endogenous production of cholesterol.
The following diagram illustrates the point of intervention of this compound in the cholesterol synthesis pathway.
Key Experimental Protocols
The following are representative methodologies for key experiments to characterize the activity of this compound.
In Vitro Lanosterol 14-α Demethylase (CYP51A1) Activity Assay
This assay determines the direct inhibitory effect of this compound on its target enzyme.
Materials:
-
Recombinant human CYP51A1
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Quench solution (e.g., acetonitrile)
-
LC-MS/MS system for product detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, CYP51A1, and NADPH-cytochrome P450 reductase.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding lanosterol.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the quench solution.
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Quantify the product (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vitro Cholesterol Synthesis Inhibition Assay in HepG2 Cells
This cell-based assay assesses the ability of this compound to inhibit cholesterol synthesis in a relevant cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
[1,2-¹⁴C]-Acetic acid (radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Add [1,2-¹⁴C]-acetic acid to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized cholesterol.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the total lipids from the cell lysates.
-
Separate the different lipid classes (including cholesterol) using TLC.
-
Visualize the cholesterol spots (e.g., with iodine vapor) and scrape the corresponding silica gel into scintillation vials.
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Determine the inhibition of cholesterol synthesis relative to the vehicle-treated control and calculate the IC50 value.
In Vivo Cholesterol-Lowering Efficacy Study in a Hamster Model
This animal study evaluates the in vivo efficacy of this compound in reducing plasma cholesterol levels.
Materials:
-
Male Golden Syrian hamsters
-
Standard chow diet or a high-cholesterol diet to induce hypercholesterolemia
-
This compound formulation for oral administration (e.g., in a suitable vehicle like corn oil or carboxymethyl cellulose)
-
Blood collection supplies
-
Clinical chemistry analyzer for measuring plasma lipid profiles
Procedure:
-
Acclimatize the hamsters to the housing conditions for at least one week.
-
Randomize the animals into different treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or the vehicle orally once daily for a specified duration (e.g., 2-4 weeks).
-
Monitor body weight and food consumption throughout the study.
-
At the end of the treatment period, collect blood samples (e.g., via cardiac puncture under anesthesia) for plasma lipid analysis.
-
Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using a clinical chemistry analyzer.
-
Compare the lipid profiles of the this compound-treated groups with the vehicle control group to determine the cholesterol-lowering efficacy.
-
At the end of the study, humanely euthanize the animals and collect tissues (e.g., liver) for further analysis if required.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
